Technical Documentation Center

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • CAS: 1083181-71-8

Core Science & Biosynthesis

Foundational

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS number 1083181-71-8

The following technical guide is structured as a high-level monograph for drug discovery professionals. It prioritizes the practical application, synthetic utility, and mechanistic understanding of the 4-Bromo-5,6,7,8-te...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery professionals. It prioritizes the practical application, synthetic utility, and mechanistic understanding of the 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold.

CAS Number: 1083181-71-8 Chemical Class: Bicyclic Heteroaromatic Building Block Primary Application: Kinase Inhibitor Scaffold (e.g., KRAS G12C, EGFR, CDK)

Executive Summary & Structural Logic

The compound 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile , allowing independent functionalization of the pyrimidine core and the piperidine ring.

Structurally, it consists of a pyrimidine ring fused to a saturated piperidine ring. This specific isomer ([3,4-d]) places the piperidine nitrogen at the 7-position (relative to standard IUPAC numbering for the fused system), creating a distinct vector for solubilizing groups or target-binding motifs compared to its [4,3-d] or [2,3-d] isomers.

Core Reactivity Vectors
  • C4-Bromine (Electrophile): A highly reactive handle for SNAr displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • N7-Amine (Nucleophile): A secondary amine embedded in the aliphatic ring, acting as a handle for alkylation, acylation, or reductive amination to tune physicochemical properties (LogD, solubility).

Chemical Properties & Characterization

PropertySpecification / Data
Molecular Formula C₇H₈BrN₃ (Free Base)
Molecular Weight 214.06 g/mol
Appearance Off-white to pale yellow solid (typically supplied as HCl or HBr salt)
Solubility High in DMSO, MeOH; Moderate in Water (salt form); Low in non-polar solvents (Hexane)
Stability Hygroscopic. The free base is prone to oxidative degradation and self-condensation.[1][2] Store as HCl salt at -20°C under inert atmosphere.
pKa (Calculated) ~8.5 (Piperidine NH), ~2.0 (Pyrimidine N)

Handling Precaution: As a secondary amine with an electrophilic heteroaryl halide, the free base can undergo intermolecular polymerization (N7 attacking C4) in concentrated solutions. Always maintain in salt form or dilute solution until the coupling step.

Synthetic Utility & Protocols

Retrosynthetic Analysis & Preparation

The synthesis of this core typically proceeds from N-protected-3-oxo-4-piperidinecarboxylates . The choice of the [3,4-d] isomer requires starting with the correct regioisomer of the piperidone precursor.

SynthesisPath Start N-Boc-3-oxo-4- piperidinecarboxylate Step1 Cyclization (Formamidine Acetate) Start->Step1 NaOEt, EtOH Reflux Inter N-Boc-5,6,7,8-tetrahydro pyrido[3,4-d]pyrimidin-4-one Step1->Inter Step2 Bromination (POBr3 / PBr3) Inter->Step2 Aromatization Final 4-Bromo-5,6,7,8-tetrahydro pyrido[3,4-d]pyrimidine Step2->Final Acidic Deprotection (concomitant)

Figure 1: Synthetic pathway for the generation of the 4-bromo core. Note that POBr3 treatment often cleaves acid-labile protecting groups (Boc), yielding the salt directly.

Experimental Protocol: SNAr Displacement (General Procedure)

This protocol describes the displacement of the C4-Bromine with an aniline nucleophile, a common step in synthesizing kinase inhibitors (e.g., EGFR, KRAS).

Reagents:

  • Substrate: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl (1.0 eq)

  • Nucleophile: Substituted Aniline (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 eq)
    
  • Solvent:

    
    -Butanol or Isopropanol (IPA)
    

Step-by-Step Workflow:

  • Preparation: In a dry pressure vial, suspend the 4-bromo substrate (1.0 mmol) in

    
    -Butanol (5 mL).
    
  • Activation: Add DIPEA (3.0 mmol) dropwise. The suspension should clarify as the free base is liberated.

  • Addition: Add the aniline (1.1 mmol) in one portion.

  • Reaction: Seal the vial and heat to 100–120°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (

    
     214/216) and appearance of the product.
    
    • Note: If conversion is sluggish, catalytic

      
      -TsOH (0.1 eq) can accelerate the reaction by activating the pyrimidine nitrogen.
      
  • Workup: Cool to room temperature.

    • Option A (Precipitation): If the product crystallizes, filter and wash with cold IPA/Ether.

    • Option B (Extraction): Dilute with EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Divergent Functionalization Map

The true power of this scaffold is the ability to sequence reactions to create diverse libraries.

DivergentMap Core 4-Bromo-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine SnAr Path A: C4 Displacement (SnAr / Suzuki) Core->SnAr Direct Nucleophilic Attack Protect Path B: N7 Protection (Boc/Cbz) Core->Protect If C4 reaction requires strong base/catalyst InterA 4-Substituted Intermediate (Free Amine) SnAr->InterA N_Func N7 Functionalization (Reductive Amination / Acylation) InterA->N_Func Library Diversification InterB N-Protected Core Protect->InterB C4_Coup C4 Coupling (Pd-Catalysis) InterB->C4_Coup Deprotect Deprotection C4_Coup->Deprotect

Figure 2: Strategic decision tree for scaffold functionalization. Path A is preferred for rapid library generation; Path B is required for sensitive metal-catalyzed couplings.

Applications in Drug Discovery[3][4][5]

KRAS G12C Inhibition

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a structural isostere of the quinazoline and pyrido[2,3-d]pyrimidine scaffolds found in approved EGFR and KRAS inhibitors.[3]

  • Mechanism: The pyrimidine N1/N3 atoms often serve as hydrogen bond acceptors in the ATP-binding pocket (hinge region).

  • Case Study (Adagrasib Analogues): While Adagrasib utilizes a pyrido[2,3-d] core, the [3,4-d] isomer described here allows for different vector exploration in the solvent-exposed region, often used to improve blood-brain barrier (BBB) penetrance by modulating topological polar surface area (TPSA).

Self-Validating Quality Control

When using this CAS in high-throughput synthesis, ensure the following QC checks:

  • Proton NMR (DMSO-d₆): Look for the diagnostic methylene protons of the tetrahydropyridine ring (~2.8–3.8 ppm) and the aromatic pyrimidine proton (~8.5 ppm).

  • Salt Stoichiometry: Determine if the material is a mono- or di-hydrochloride. This drastically affects the equivalents of base (DIPEA/TEA) required in Step 1. Perform a silver nitrate titration or elemental analysis if unsure.

References

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry.

  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

  • Chemical Book. (2024). Product Entry: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. (General property verification).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 505533827 (Related Isomer/Salt).[2]

Disclaimer: This guide is for research purposes only. The synthesis and handling of halogenated heterocycles require appropriate safety protocols, including the use of fume hoods and personal protective equipment (PPE).

Sources

Exploratory

initial synthesis and characterization of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

This technical guide details the initial synthesis and characterization of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . This scaffold is a critical pharmacophore in modern drug discovery, serving as the core struc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the initial synthesis and characterization of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . This scaffold is a critical pharmacophore in modern drug discovery, serving as the core structure for KRAS G12C inhibitors (e.g., Adagrasib) and various kinase inhibitors.

Executive Summary & Structural Analysis

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine system is a bicyclic heterocycle characterized by a pyrimidine ring fused to a tetrahydropyridine ring. The nitrogen atom in the saturated ring is located at position 7.

The 4-bromo derivative is the primary electrophilic building block used to install substituents via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Critical Stability Note: The free secondary amine (N7-H) version of the 4-bromo derivative is prone to polymerization and degradation. Therefore, this guide focuses on the synthesis of the N7-protected congener (specifically N-Benzyl or N-Boc), which is the industry-standard stable intermediate for library generation.

Retrosynthetic Logic

The synthesis relies on the "pyrimidine construction" strategy rather than functionalizing a pre-existing bicyclic system. The pathway disconnects the pyrimidine ring to reveal a


-keto ester piperidine precursor.

Retrosynthesis Target 4-Bromo-7-benzyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine Intermediate 7-Benzyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidin-4-ol Target->Intermediate Bromination (POBr3) Precursors Ethyl 1-benzyl-3-oxopiperidine- 4-carboxylate + Formamidine Intermediate->Precursors Cyclocondensation

Figure 1: Retrosynthetic disconnection showing the construction of the [3,4-d] fusion from a piperidine precursor.

Experimental Protocol

Phase 1: Scaffold Construction (Cyclization)

The first objective is to construct the pyrimidine ring fused to the piperidine core. We utilize Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as the starting material. This specific regioisomer ensures the nitrogen ends up at position 7 (pyrido[3,4-d]) rather than position 6 (pyrido[4,3-d]).

Reagents:

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • Sodium ethoxide (NaOEt) (2.0 eq)

  • Absolute Ethanol (Solvent)

Procedure:

  • Preparation: In a dry round-bottom flask under

    
     atmosphere, dissolve sodium ethoxide (freshly prepared or commercial) in absolute ethanol.
    
  • Addition: Add formamidine acetate and stir for 15 minutes at room temperature to liberate the free base.

  • Cyclization: Dropwise add a solution of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via LC-MS for the disappearance of the starting keto-ester (
    
    
    
    will shift to the cyclized mass).
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in minimal water and adjust pH to ~6–7 using acetic acid. The product, 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one , will precipitate.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.[1]

Phase 2: Aromatization & Bromination

This step converts the tautomeric 4-hydroxy/4-oxo group into the 4-bromo "handle" using Phosphorus Oxybromide (


).

Safety Alert:


 is highly corrosive and reacts violently with moisture to release HBr gas. All glassware must be oven-dried.

Reagents:

  • 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq)

  • Phosphorus Oxybromide (

    
    ) (3.0 eq)
    
  • 
    -Dimethylaniline (1.0 eq - acts as a proton scavenger/catalyst)
    
  • Anisole or Toluene (Solvent)

Procedure:

  • Setup: Place the pyrimidinone intermediate in a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser and a

    
     drying tube.
    
  • Mixing: Suspend the starting material in Anisole (preferred for higher boiling point and stability). Add

    
    -Dimethylaniline.
    
  • Reagent Addition: Add solid

    
     in portions (exothermic).
    
  • Reaction: Heat to

    
     for 2–4 hours. The suspension should clear as the reaction proceeds.
    
  • Quench (Critical): Cool the reaction mixture to

    
    . Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not  add water to the reaction flask.
    
  • Extraction: Basify the aqueous layer carefully with saturated

    
     to pH 8. Extract with Ethyl Acetate (
    
    
    
    ).[1]
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is 4-Bromo-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .
    

SynthesisWorkflow Start Start: Ethyl 1-benzyl-3- oxopiperidine-4-carboxylate Step1 Step 1: Cyclization (Formamidine acetate, NaOEt, EtOH) Start->Step1 Inter Intermediate: 7-Benzyl-pyrimidin-4-one Step1->Inter Reflux 8h Step2 Step 2: Bromination (POBr3, Anisole, 110°C) Inter->Step2 Quench Ice Quench & Extraction (pH 8) Step2->Quench Careful Addition Product Final Product: 4-Bromo-7-benzyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine Quench->Product Purification

Figure 2: Step-by-step synthetic workflow from starting ester to final bromo-heterocycle.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the carbonyl signal in IR/NMR and the characteristic isotopic pattern of bromine in Mass Spectrometry.

Expected Analytical Data
TechniqueParameterExpected Observation

NMR
Pyrimidine C2-HSinglet at

8.7 – 8.9 ppm (Deshielded by adjacent N atoms).

NMR
Benzyl

Singlet at

3.7 ppm.

NMR
Piperidine RingMultiplets at

2.7 – 3.6 ppm (C5, C6, C8 protons).
LC-MS Isotope Pattern1:1 ratio of peaks at

and

(characteristic of

and

).
Appearance Physical StatePale yellow to tan solid (unstable oil if impure).
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the ethanol is absolute (anhydrous). Water competes with the ethoxide, hydrolyzing the ester rather than cyclizing.

  • Incomplete Bromination:

    
     quality degrades over time. If the reaction stalls, add a fresh portion of 
    
    
    
    .
  • Product Instability: The 4-bromo product is reactive. Store at

    
     under argon. Avoid prolonged exposure to silica gel during purification; use neutralized silica (triethylamine treated) if degradation is observed.
    

Strategic Utility in Drug Development

This scaffold is rarely the final drug; it is a "hub" intermediate.

  • C4-Position: The bromine is displaced by amines (to make amino-pyrimidines) or aryl boronic acids (Suzuki coupling).

  • N7-Position: The benzyl group is removed via hydrogenation (

    
    ) after the C4-coupling is complete. This yields the secondary amine, which can then be coupled to acryloyl chlorides (for covalent inhibitors like Adagrasib) or other linkers.
    

References

  • Scaffold Synthesis & Optimization

    • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. (General methods for fused pyrimidine synthesis).
    • Source:

  • Bromination Protocols

    • Bromination reactions with phosphorus bromides (POBr3).[2][3][4] (Mechanistic insights into hydroxy-to-bromo conversion).

    • Source: [Manac Inc.[2] Technical Notes]([Link])

  • Adagrasib (KRAS G12C)

    • 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines: A Recent Perspective on Synthesis and Bioactivity.[5][6] (Review of the specific scaffold utility).

    • Source:

  • Starting Material Preparation

    • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
    • Source:

Sources

Foundational

molecular weight and formula of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Executive Summary 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Executive Summary

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic scaffold serving as a critical pharmacophore in the development of kinase inhibitors (e.g., PIM-1, MPS1) and KRAS G12C/D covalent inhibitors (e.g., Adagrasib analogs). Characterized by a pyrimidine ring fused to a saturated piperidine ring, this molecule offers a unique vector for drug design: the C4-bromide provides an electrophilic handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-couplings, while the secondary amine at N6 allows for solubility modulation or further diversification.

This guide details the physicochemical specifications, structural elucidation, and synthetic protocols required for the effective utilization of this intermediate in high-throughput medicinal chemistry.

Part 1: Physicochemical Specifications

The following data characterizes the free base form of the molecule. Researchers should note that this compound is frequently supplied or stored as a hydrochloride salt (HCl) or an N-protected derivative (e.g., N-Boc) to prevent polymerization or oxidation of the secondary amine.[1]

Identity & Stoichiometry
PropertySpecification
IUPAC Name 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Common Name 4-Bromo-THPP
Molecular Formula C

H

BrN

Average Molecular Weight 214.06 g/mol
Monoisotopic Mass (

Br)
212.9901 u
Monoisotopic Mass (

Br)
214.9881 u
Appearance Off-white to pale yellow solid (typically hygroscopic as HCl salt)
Solubility Soluble in DMSO, DMF, MeOH; limited solubility in water (unless protonated)
Isotopic Distribution (Mass Spectrometry)

Due to the presence of a single bromine atom, the mass spectrum exhibits a characteristic 1:1 doublet ratio (


 and 

). This signature is diagnostic for reaction monitoring.[1]
  • Peak A (

    
    Br):  ~50.7% abundance at m/z 213.
    
  • Peak B (

    
    Br):  ~49.3% abundance at m/z 215.
    

Part 2: Structural Analysis & Topology

The [3,4-d] fusion indicates the pyrimidine is fused across the 3- and 4-positions of the piperidine ring.[1] This places the secondary nitrogen at position 6, distinct from the [4,3-d] isomer where the nitrogen resides at position 7.

Numbering System
  • Positions 1, 3: Pyrimidine nitrogens (nucleophilic, H-bond acceptors).

  • Position 4: Bromine (Electrophilic center,

    
     active).
    
  • Position 6: Secondary amine (Nucleophilic, requires protection during metal catalysis).

Structure cluster_0 Core Topology: Pyrido[3,4-d]pyrimidine cluster_1 Reactivity Profile N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 (Br) N3->C4 C4a C4a C4->C4a SnAr C4: SnAr / Suzuki C4->SnAr Electrophilic C5 C5 C4a->C5 C8a C8a C4a->C8a N6 N6 (NH) C5->N6 C7 C7 N6->C7 Amine N6: Alkylation / Amidation N6->Amine Nucleophilic C8 C8 C7->C8 C8->C8a C8a->N1

Figure 1: Topological map of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine highlighting the divergent reactivity zones.[1]

Part 3: Synthetic Protocols

Direct synthesis of the free base is challenging due to the competing nucleophilicity of the N6 amine. The standard industry protocol utilizes an N-protected precursor (typically tert-butyl carbamate, Boc) which is deprotected only after the C4-functionalization is complete.[1]

Route A: De Novo Synthesis from Piperidone

This route is preferred for large-scale preparation, ensuring the N6 position remains protected until the final step.

Reagents:

  • N-Boc-3-ethoxycarbonyl-4-piperidone[1]

  • Formamidine acetate[1][2][3]

  • Phosphorus oxybromide (POBr

    
    )
    
  • TFA or HCl/Dioxane (for deprotection)

Protocol:

  • Cyclization: Reflux N-Boc-3-ethoxycarbonyl-4-piperidone with formamidine acetate and NaOEt in ethanol. This yields the 4-hydroxy intermediate (tautomer of the pyrimidinone).[1]

    • Mechanism: Condensation of the amidine with the

      
      -keto ester.[1]
      
  • Bromination: Treat the 4-hydroxy intermediate with POBr

    
     (1.5 eq) and DIEA (2.0 eq) in toluene at 80°C.
    
    • Critical Step: Do not use POCl

      
       unless the chloro-derivative is desired.[1] The bromo-derivative is more reactive for subsequent Suzuki couplings.[1]
      
  • Workup: Quench carefully with ice (exothermic). Extract with EtOAc.[1][4]

  • Deprotection (Optional): If the free amine is required immediately, treat with 4M HCl in dioxane. Isolate as the dihydrochloride salt.

Workflow Diagram

Synthesis Start N-Boc-3-ethoxycarbonyl- 4-piperidone Step1 Cyclization (Formamidine acetate, NaOEt) Start->Step1 Inter1 4-Hydroxy-N-Boc- tetrahydropyrido[3,4-d]pyrimidine Step1->Inter1 Step2 Bromination (POBr3, Toluene, 80°C) Inter1->Step2 Inter2 4-Bromo-N-Boc- intermediate Step2->Inter2 Step3 Deprotection (TFA or HCl/Dioxane) Inter2->Step3 If free amine needed Final 4-Bromo-5,6,7,8-tetrahydro pyrido[3,4-d]pyrimidine (Salt) Inter2->Final Route to final target

Figure 2: Step-wise synthetic workflow for generating the 4-bromo scaffold from commercial piperidone precursors.

Part 4: Application in Drug Design

The 4-bromo substituent is a "privileged" leaving group.[1] It allows for the rapid generation of libraries via two primary mechanisms.

Nucleophilic Aromatic Substitution ( )

The pyrimidine ring is electron-deficient, making the C4 position highly susceptible to attack by amines, thiols, or alkoxides.

  • Conditions: Primary/Secondary amine (1.2 eq), DIEA (3 eq), DMF or NMP, 90°C.

  • Utility: Used to install solubilizing groups or specific binding motifs (e.g., piperazines).

Suzuki-Miyaura Coupling

The C4-Br bond is weaker than the C4-Cl bond, facilitating oxidative addition by Palladium(0).[1]

  • Conditions: Aryl boronic acid, Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    , Dioxane/Water, 100°C.
  • Warning: If using the free amine (unprotected N6), the nitrogen can coordinate to Pd, poisoning the catalyst. Always use the N-Boc protected form for Suzuki couplings. [1]

Part 5: Handling & Safety

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: The free base is prone to oxidation at the benzylic positions (C5/C8) upon prolonged air exposure.

  • Toxicity: Like many halogenated heterocycles, treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, fume hood).

References

  • ChemicalBook. (2025).[1][5][6] 5,6,7,8-Tetrahydro-2,4-bis(trifluoromethyl)-pyrido[3,4-d]pyrimidine hydrochloride Properties. (Scaffold reference). Link

  • PubChem. (2025).[1][7] 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine (Core Structure).[4][5][7][8][9] National Library of Medicine.[1] Link[2][7]

  • Journal of Medicinal Chemistry. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). (Demonstrates N-Boc synthesis route). Link

  • Semantic Scholar. (2025). Design and Synthesis of Pyrido[3,4-d]pyrimidine Derivatives as KRAS Inhibitors. (Application of the scaffold).[4][5][6][10][11][12][13] Link

Sources

Exploratory

IUPAC nomenclature for 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Here is the in-depth technical guide for 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine , structured for researchers and drug development professionals. Decoding the Scaffold: Nomenclature, Synthesis, and Structural I...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine , structured for researchers and drug development professionals.

Decoding the Scaffold: Nomenclature, Synthesis, and Structural Integrity

Executive Summary & Structural Anatomy

The molecule 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine represents a critical bicyclic pharmacophore, widely utilized in the development of ATP-competitive kinase inhibitors (e.g., EGFR, CDK) and KRAS G12C covalent inhibitors (e.g., Adagrasib analogs).[1]

Its structural utility lies in the fusion of a reactive pyrimidine ring (susceptible to SNAr displacement) with a saturated piperidine ring (offering solubility and vector positioning).[1] Precise IUPAC nomenclature is non-negotiable here, as numbering errors frequently lead to patent invalidation or synthetic missteps.

Structural Deconstruction

The name is derived from the fusion of two rings:

  • Base Component: Pyrimidine (Selected due to higher nitrogen count/seniority over pyridine).[2]

  • Attached Component: Pyridine (which is subsequently hydrogenated).

  • Fusion Geometry: [3,4-d] indicates the bond between positions 3 and 4 of the pyridine is fused to side d (bond 4-5) of the pyrimidine.

  • Saturation: 5,6,7,8-tetrahydro denotes that the pyridine ring is fully saturated, effectively becoming a piperidine ring, though the nomenclature retains the "pyrido" root.

Numbering Logic (IUPAC P-25.2.2.4)

The numbering of the fused system does not follow the independent numbering of the precursors.[1] Instead, it follows a peripheral path starting from a nitrogen atom to give heteroatoms the lowest possible locant set.

The Critical Path:

  • Position 1: Nitrogen (Pyrimidine).[2][3][4][5][6][7][8][9][10][11]

  • Position 3: Nitrogen (Pyrimidine).[2][3][4][5][6][7][8][9][10][11][12]

  • Position 4: Carbon (Bromine substituted).[4][7][8][12][13]

  • Position 7: Nitrogen (Piperidine secondary amine).

G N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 Br Br C4->Br Subst. C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a Fusion C6 C6 C5->C6 N7 N7 C6->N7 C8 C8 N7->C8 C8->C8a C8a->N1

Figure 1: Numbering scheme for 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Note the position of the secondary amine at N7.[1]

Synthetic Methodology & Chemical Causality

As an application scientist, understanding the synthesis is crucial because the "4-bromo" moiety is highly reactive. It is rarely stored for long periods but generated in situ or used immediately as an intermediate for SNAr reactions.

The "Piperidone" Route (Standard Protocol)

The most robust synthesis avoids reducing the aromatic pyrido-pyrimidine (which is difficult to stop at the tetrahydro stage) and instead builds the pyrimidine ring onto a pre-existing piperidone.[1]

Protocol Logic:

  • Precursor Selection: Use 1-benzyl-3-(ethoxycarbonyl)piperidin-4-one .[1] The benzyl group protects the N7 position (preventing side reactions), and the

    
    -keto ester motif is primed for condensation.[1]
    
  • Cyclocondensation: Reaction with formamidine acetate (or urea followed by chlorination) constructs the pyrimidine ring.

  • Functionalization: The resulting "4-hydroxy" (tautomer of 4-one) intermediate is converted to the 4-bromo derivative using phosphorus oxybromide (

    
    ).[1]
    
Reaction Workflow

Synthesis Precursor 1-Benzyl-3-ethoxycarbonyl- 4-piperidone Intermediate 7-Benzyl-5,6,7,8-tetrahydro- pyrido[3,4-d]pyrimidin-4(3H)-one Precursor->Intermediate Cyclization Reflux 4h Reagent1 Formamidine Acetate (NaOEt/EtOH) Reagent1->Intermediate Product 4-Bromo-7-benzyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine Intermediate->Product Halogenation 80°C, 2h Reagent2 POBr3 / DMF (Bromination) Reagent2->Product

Figure 2: Synthetic pathway from piperidone precursor to the 4-bromo scaffold.[1] Note: The N7-benzyl protection is usually retained until the SNAr step is complete.[1]

Experimental Considerations
  • Instability: The C4-Bromine bond in this electron-deficient heteroaromatic system is highly susceptible to hydrolysis.[1] The compound should be kept under inert atmosphere (Ar/N2) and cold (

    
    ).[1]
    
  • Alternative: The 4-Chloro analog is synthesized similarly (using

    
    ) and is generally more stable and cheaper, though the 4-Bromo analog offers faster kinetics for difficult SNAr couplings with sterically hindered amines.[1]
    

Data Specifications & Validation

When validating the identity of this scaffold, rely on the following physicochemical markers.

Physicochemical Properties Table[1][5]
PropertySpecificationNotes
Molecular Formula

(Free Base)
Usually handled as HCl or HBr salt.[1]
Molecular Weight 214.06 g/mol
Appearance Off-white to pale yellow solidDarkens upon moisture exposure (hydrolysis to pyrimidinone).[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents.
pKa (Calc) ~3.5 (Pyrimidine N), ~9.0 (Piperidine N)The N7 amine is basic; N1/N3 are weakly basic.[1]
NMR Diagnostic Signals (400 MHz, DMSO-d6)

To verify the structure, look for the distinctive "triplet-triplet-singlet" pattern of the tetrahydro ring and the deshielded aromatic proton.[1]

  • 
     8.60 ppm (s, 1H):  C2-H (Pyrimidine proton).[1] This singlet confirms the pyrimidine ring is intact and unsubstituted at C2.
    
  • 
     3.60 ppm (s, 2H):  C5-H (Benzylic-like methylene).[1] These protons are deshielded by the adjacent aromatic ring.
    
  • 
     3.10 ppm (t, 2H):  C8-H (Adjacent to N7).[1]
    
  • 
     2.75 ppm (t, 2H):  C6-H.[1]
    

Applications in Drug Discovery

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry.[1]

  • KRAS G12C Inhibition: As seen in the development of Adagrasib (MRTX849) analogs, this scaffold serves as the anchor.[10] The N7 nitrogen is often functionalized with an acrylamide (warhead) or a rigid linker to engage the switch-II pocket of KRAS.

  • Kinase Selectivity: The 4-position is the standard vector for introducing the "hinge-binding" motif (usually an aniline or heterocycle) that mimics ATP's adenine ring.

  • PROTAC Linkers: The N7 position provides an ideal exit vector for attaching E3 ligase linkers (e.g., Cereblon or VHL ligands) without disrupting the hinge-binding interaction at the C4 interface.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21983612, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Retrieved from [Link][1][5]

  • Mao, Z., et al. (2022). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine... and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors.[1] Pharmaceuticals (Basel). Retrieved from [Link]

  • NIST Chemistry WebBook. Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.[1] (Structural basis for fusion numbering). Retrieved from [Link][1]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-25.2.2.4 (Fused Heterocycles).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

This Application Note is structured to provide a comprehensive, field-validated guide for the synthesis of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . This scaffold is a critical intermediate in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the synthesis of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . This scaffold is a critical intermediate in the development of KRAS G12C inhibitors (e.g., Adagrasib) and other kinase inhibitors.

The guide prioritizes the 7-Benzyl and 7-Boc protected routes, as the free secondary amine is unstable during the harsh halogenation steps required to install the C4-bromine.

Strategic Analysis & Route Selection

The synthesis of the [3,4-d] fused system requires precise regiochemical control. Unlike the [4,3-d] isomer (derived from 4-piperidone), the [3,4-d] isomer is best accessed via 3-oxopiperidine derivatives.

The "Halogen Retention" Challenge

The primary challenge is preserving the C4-Bromine atom during the deprotection of the N7-nitrogen.

  • Problem: Standard Benzyl deprotection (H₂/Pd-C) will simultaneously reduce the C-Br bond (hydrodehalogenation), destroying the core.

  • Solution: We utilize two distinct strategies:

    • Route A (Robust): Benzyl protection

      
       Bromination 
      
      
      
      ACE-Cl mediated deprotection (chemical cleavage avoiding reduction).
    • Route B (Direct): Boc protection

      
       Bromination (with in situ Boc recovery).
      

Reaction Scheme Visualization

The following diagram illustrates the critical pathways and the specific chemical logic to avoid side reactions.

Synthesis_Pathway cluster_warning CRITICAL CONTROL POINT Start Ethyl 1-benzyl-3-oxopiperidine- 4-carboxylate Cyclization Intermediate 1: 7-Benzyl-5,6,7,8-tetrahydro pyrido[3,4-d]pyrimidin-4-ol Start->Cyclization Formamidine Acetate NaOEt, EtOH, Reflux Bromination Intermediate 2: 7-Benzyl-4-bromo analog Cyclization->Bromination POBr3, DCE 80°C Deprotection ACE-Cl Cleavage (Non-Reductive) Bromination->Deprotection 1-Chloroethyl chloroformate (ACE-Cl), MeOH Final Target: 4-Bromo-5,6,7,8-tetrahydro pyrido[3,4-d]pyrimidine (HCl Salt or Boc-protected) Deprotection->Final Purification

Caption: Synthesis workflow highlighting the non-reductive deprotection strategy required to preserve the C4-Bromine moiety.

Detailed Experimental Protocols

Protocol A: The Benzyl/ACE-Cl Route (High Reliability)

Recommended for scale-up (>10g) due to the stability of the benzyl group.

Step 1: Pyrimidine Ring Closure

Reagents: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS: 19564-40-0), Formamidine acetate, Sodium Ethoxide (NaOEt).

  • Setup: Charge a dry 3-neck flask with Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 equiv) and absolute Ethanol (10 vol).

  • Addition: Add Formamidine acetate (1.5 equiv).

  • Base: Dropwise add a solution of NaOEt (21% in EtOH, 3.0 equiv) at 0°C.

  • Reaction: Warm to room temperature, then reflux (78°C) for 6–12 hours. Monitor by LCMS for the disappearance of the starting keto-ester.

  • Workup: Cool to RT. Concentrate in vacuo.[1][2] Dilute with water and adjust pH to ~6-7 with dilute HCl. The product, 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol , often precipitates. Filter and dry.[1]

    • Checkpoint: Product exists as the tautomer (pyrimidinone). Mass [M+H]+ expected: ~242.1.

Step 2: Bromination

Reagents: Phosphorus Oxybromide (


), N,N-Diisopropylethylamine (DIPEA), 1,2-Dichloroethane (DCE).
  • Setup: Suspend the Step 1 product (1.0 equiv) in anhydrous DCE (10 vol) under Argon.

  • Activation: Add DIPEA (1.2 equiv).

  • Bromination: Add

    
      (1.5 equiv) portion-wise at 0°C. (Caution: Exothermic).
    
  • Heating: Heat to 80°C for 4 hours. The suspension should clear as the chloro-imidate/bromo-intermediate forms.

  • Quench: CRITICAL SAFETY STEP. Pour the reaction mixture slowly into a stirred mixture of ice/saturated

    
    . Keep internal temp <20°C.
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc). Product: 7-benzyl-4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .

Step 3: Non-Reductive Debenzylation (ACE-Cl Method)

Note: Do NOT use H2/Pd. It will remove the bromine.

  • Reagent: Dissolve the Step 2 product (1.0 equiv) in anhydrous DCE.

  • Addition: Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv) at 0°C.

  • Reflux: Heat to reflux for 3 hours. This forms the intermediate carbamate.

  • Methanolysis: Cool and concentrate to dryness. Redissolve the residue in Methanol and reflux for 1 hour. This decomposes the carbamate to the amine HCl salt.

  • Isolation: Concentrate to yield 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride .

  • (Optional): To obtain the N-Boc protected form, suspend the salt in DCM, add TEA (3 equiv) and

    
     (1.1 equiv) and stir for 2 hours.
    
Protocol B: The Direct Boc Route (Rapid MedChem)

Recommended for small scale (<1g) or when N-Boc starting material is readily available.

Starting Material: tert-butyl 3-oxopiperidine-4-carboxylate (or ethyl 1-Boc-3-oxopiperidine-4-carboxylate).

  • Cyclization: Perform as in Protocol A (Step 1). The Boc group is generally stable to NaOEt reflux conditions.

    • Intermediate:tert-butyl 4-hydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate.

  • Bromination (The "Boc-Recovery" Modification):

    • React the intermediate with

      
       in Toluene/DIPEA.
      
    • Note: The generation of HBr during this reaction often cleaves the Boc group, resulting in a mixture of Boc-protected and free-amine product.

    • Recovery Step: Upon completion of bromination, cool the mixture. Before aqueous workup, add an excess of

      
        (2.0 equiv) and TEA  (excess) directly to the reaction pot (or after a preliminary quench/extraction). Stir for 2 hours.
      
    • This ensures all product is re-converted to the lipophilic Boc-protected form, facilitating easy column purification.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon oxidation/exposure to light.
Molecular Weight ~314.18 (N-Boc form)79-Br / 81-Br isotope pattern (1:1).
1H NMR (CDCl3)

8.85 (s, 1H, Pyrimidine H2)
Characteristic singlet for pyrimidine C2-H.
1H NMR (Aliphatic)

4.6 (s, 2H), 3.7 (t, 2H), 2.8 (t, 2H)
Typical methylene signals for the piperidine ring.
Stability Unstable to strong acid/heatStore at -20°C under Argon.
Solubility DCM, EtOAc, DMSOPoor solubility in water (unless HCl salt).

Troubleshooting & Critical Controls

Regioisomer Confusion
  • Risk: Confusing [3,4-d] with [4,3-d].

  • Verification: Check your starting material.

    • 3-oxopiperidine derivatives yield [3,4-d] (Target).

    • 4-oxopiperidine + DMF-DMA yields [4,3-d] .

    • Diagnostic: In [3,4-d], the benzylic protons (C6 and C8) appear as distinct singlets/triplets. NOE (Nuclear Overhauser Effect) studies can confirm the proximity of the Pyrimidine-H2 to the bridgehead protons.

Hydrolysis of the Bromide
  • Risk: The C4-Br bond is susceptible to SNAr hydrolysis in aqueous basic conditions (reverting to the hydroxyl).

  • Control: Perform the quench of the bromination reaction on Ice , keeping the pH neutral to slightly basic (NaHCO3), and extract immediately. Do not leave the bromide sitting in aqueous base.

Safety: POBr3
  • 
     reacts violently with water, releasing HBr and phosphoric acid. Always quench into a large volume of ice with vigorous stirring. Ensure the fume hood sash is low.
    

References

  • Synthesis of Tetrahydropyrido[3,4-d]pyrimidine Scaffold (Adagrasib Analogues)

    • Source: Rasayan Journal of Chemistry, Vol 18, No. 4, 2025.[3]

    • Context: Describes the functionalization of the [3,4-d] nucleus for KRAS G12C inhibitors.
  • KRAS-G12D Inhibitors and PROTACs Design

    • Source: PMC / PubMed Central (NIH), 2024.
    • Context: Details the synthesis of intermediate 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and subsequent substitution reactions.
  • Synthesis of 4-Bromopyrimidines

    • Source: Heterocycles, Vol 51, No 11.[4]

    • Context: General procedures for converting pyrimidin-4-ols to 4-bromopyrimidines using HBr/POBr3.
  • Commercial Availability of Key Intermedi

    • Source: ChemicalBook (CAS 916420-27-4).[5]

    • Context: Physical properties and availability of tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate.[5]

Sources

Application

Application Note: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Medicinal Chemistry

Executive Summary The 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its aromatic analog (pyrido[3,4-d]pyrimidine) due to the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its aromatic analog (pyrido[3,4-d]pyrimidine) due to the presence of a saturated, aliphatic tetrahydropyridine ring. This saturation imparts unique physiochemical properties, including increased sp³ character (improving solubility) and a defined vector for solvent-exposed interactions via the N7-amine.

This guide details the application of this scaffold in the development of KRAS inhibitors (specifically G12D and G12C variants) and Receptor Tyrosine Kinase (RTK) inhibitors (e.g., Axl, MPS1). It provides validated protocols for the regioselective functionalization of the C4-bromide and the N7-amine, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Structural Pharmacology & Design Logic

The "Dual-Vector" Advantage

Unlike planar aromatic heterocycles, this scaffold offers a three-dimensional geometry that allows simultaneous probing of deep hydrophobic pockets and solvent-exposed regions.

  • Vector A (C4-Position): The bromine atom at C4 is highly activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling. Substituents here typically engage the ATP-binding hinge region (in kinases) or the Switch II pocket (in KRAS).

  • Vector B (N7-Position): The secondary amine at position 7 is aliphatic. Functionalization here (alkylation, amidation) directs groups towards the solvent front, modulating pharmacokinetics (PK) , solubility, and preventing efflux by P-glycoprotein (P-gp).

Visualization: Scaffold Functionalization Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Scaffold_Logic Scaffold 4-Bromo-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine C4_Path C4-Functionalization (Hinge/Pocket Binder) Scaffold->C4_Path SNAr / Suzuki (Core functionalization) N7_Path N7-Functionalization (Solubility/Solvent Front) Scaffold->N7_Path Reductive Amination / Amide Coupling Product_A Kinase Inhibitor (e.g., Axl, MPS1) C4_Path->Product_A Aromatic Amines Product_B KRAS Inhibitor (e.g., G12D/C) N7_Path->Product_B Acrylamides (Covalent)

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C4-bromide and N7-amine.

Application Case Studies

Case Study 1: Selective Axl Kinase Inhibition

Target: Axl (TAM family kinase), implicated in drug resistance and metastasis. Challenge: Achieving selectivity over the structurally related Mer kinase to avoid retinal toxicity. Solution: Researchers utilized the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold to create selective inhibitors.[1][2] The saturated ring allows for specific contacts within the Axl active site that are sterically clashed in Mer.

  • Key Modification: Introduction of a specific substituent at N7 improved membrane permeability and reduced P-gp efflux compared to earlier aromatic analogs.

  • Outcome: Identification of compounds with nanomolar potency (IC50 < 10 nM) and >100-fold selectivity against Mer [1].

Case Study 2: KRAS G12D/C Inhibition

Target: KRAS mutants (G12D, G12C).[3] Mechanism: The scaffold serves as a core to position a covalent warhead (often attached via the N7 or C2 position) near the mutant cysteine (in G12C) or to occupy the Switch II pocket (in G12D).

  • Relevance: Recent studies demonstrate that tetrahydropyrido[3,4-d]pyrimidine derivatives can act as PROTAC anchors or direct inhibitors, offering a favorable PK profile (half-life > 20h) compared to quinazoline-based predecessors [2][3].

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement at C4

Objective: To install the primary pharmacophore (hinge binder) by displacing the C4-bromide with an amine nucleophile. Prerequisite: If the N7-amine is free, it generally does not interfere if the incoming nucleophile is a primary aromatic amine, but using an N7-Boc protected starting material is recommended for cleaner profiles.

Materials:

  • Substrate: tert-butyl 4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate (CAS: 1360948-83-9 or similar).

  • Nucleophile: Substituted aniline or heteroaryl amine (1.2 equiv).

  • Solvent: Isopropanol (IPA) or 1,4-Dioxane.

  • Base: N,N-Diisopropylethylamine (DIPEA) or catalytic HCl (for acid-catalyzed displacement).

Step-by-Step Procedure:

  • Preparation: Dissolve the 4-bromo scaffold (1.0 mmol) in IPA (5 mL) in a microwave-compatible vial.

  • Addition: Add the amine nucleophile (1.2 mmol).

  • Catalysis (Method Choice):

    • Basic Conditions: Add DIPEA (2.0 mmol).

    • Acidic Conditions: Add 2 drops of conc. HCl (often accelerates reaction for unreactive anilines).

  • Reaction: Seal the vial and heat to 120°C for 30-60 minutes under microwave irradiation. (Alternatively: Reflux in dioxane for 4-12 hours).

  • Monitoring: Check reaction progress via LC-MS. The product peak (M+Nucleophile-Br) should be dominant.

  • Work-up:

    • Evaporate volatiles under reduced pressure.[4]

    • Redissolve residue in DCM/MeOH (9:1) and wash with saturated NaHCO₃.

    • Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: N7-Deprotection and Diversification

Objective: To modulate solubility and PK properties via the N7-amine.

Step-by-Step Procedure:

  • Deprotection: Dissolve the C4-substituted intermediate (from Protocol A) in DCM (3 mL). Add TFA (1 mL) and stir at RT for 1 hour. Evaporate to dryness to obtain the TFA salt.

  • Neutralization: Resuspend the salt in DMF (2 mL) and add TEA (3.0 equiv) until pH > 8.

  • Functionalization (Amide Coupling):

    • Add Carboxylic Acid (1.2 equiv).

    • Add HATU (1.2 equiv).

    • Stir at RT for 2-4 hours.

  • Alternative (Reductive Amination):

    • Add Aldehyde (1.5 equiv) and Acetic Acid (cat.).

    • Stir 30 mins, then add Sodium Triacetoxyborohydride (STAB, 2.0 equiv).

    • Stir overnight at RT.

Comparative Data Summary

The following table summarizes typical SAR trends observed when modifying the 4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold in kinase assays (e.g., Axl/MPS1).

Compound ClassC4-SubstituentN7-SubstituentKinase IC50 (nM)Solubility (µM)Notes
Scaffold Only BromineBoc>10,000LowInactive starting material
Gen 1 3-Cl-AnilineH150250Good potency, moderate solubility
Gen 2 3-Cl-AnilineMethyl120350Improved metabolic stability
Gen 3 IndazoleN-Methyl-piperazine< 10 > 500 Lead Candidate Profile
Control IndazolePhenyl (Aromatic)4510Poor solubility (Flat molecule)

Data indicative of trends reported in Axl/MPS1 inhibitor discovery [1][4].

Pathway Visualization: Axl/Mer Kinase Signaling

Targeting Axl with this scaffold disrupts the following signaling cascade, relevant to cancer metastasis.

Axl_Pathway Gas6 Gas6 (Ligand) Axl Axl Receptor (Target) Gas6->Axl Activation PI3K PI3K Axl->PI3K Phosphorylation Inhibitor Tetrahydropyrido- pyrimidine Inhibitor Inhibitor->Axl Inhibition (IC50 < 10nM) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Metastasis mTOR->Survival

Caption: Mechanism of action for Axl inhibitors derived from the tetrahydropyrido[3,4-d]pyrimidine scaffold.

References

  • Inoue, S. et al. (2021).[2] Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors.[2] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rasayan J. Chem. (2025). 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines: A Recent Perspective on Synthesis and Bioactivity. Rasayan Journal of Chemistry. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, Anticancer Evaluation and Molecular Docking of... 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors. Molecules. Available at: [Link]

  • Naud, S. et al. (2016).[5] Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1).[5] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Synthesis with 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

[1] Executive Summary: A Privileged Scaffold for Drug Discovery The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: A Privileged Scaffold for Drug Discovery

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK4/6, EGFR), GPCR ligands, and covalent inhibitors (e.g., KRAS G12C targeting).

This guide focuses on the 4-bromo derivative (CAS: 1196155-24-6 for the HCl salt, or similar analogs), which offers two orthogonal handles for diversification:

  • C4-Bromine (Electrophile): A high-reactivity site for Palladium-catalyzed cross-couplings (

    
     or Suzuki-Miyaura).[1]
    
  • N7-Amine (Nucleophile): A secondary amine within the piperidine ring, ideal for modulating solubility or attaching "warheads" (e.g., acrylamides for covalent inhibition).

This Application Note provides a validated, modular workflow for utilizing this intermediate, prioritizing chemoselectivity and yield optimization.

Chemical Profile & Structural Logic

Understanding the numbering and electronic bias of the scaffold is prerequisite to successful synthesis.

PropertySpecification
IUPAC Name 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Key Functionality C4-Br: Electron-deficient pyrimidine carbon (High

reactivity).N7-H: Secondary aliphatic amine (Nucleophilic, basic).[1]
Storage Hygroscopic as HCl salt. Store at -20°C under inert atmosphere.
Solubility Free Base: Soluble in DCM, MeOH, DMSO.HCl Salt: Soluble in water, DMSO; poor in non-polar organics.
Structural Numbering & Reactivity Map
  • Position 4 (Br): The "Gateway." The electron-deficient nature of the pyrimidine ring makes this bromine highly susceptible to oxidative addition by Pd(0) or direct displacement by nucleophiles.[1]

  • Position 7 (NH): The "Anchor." In the [3,4-d] isomer, the nitrogen is located at position 7 (para to the fusion). This position is prone to poisoning metal catalysts if left unprotected.

Strategic Workflow: The "Protect-First" Approach

While it is theoretically possible to perform C4-functionalization on the free amine, we strongly recommend an N7-protection strategy for three reasons:

  • Catalyst Preservation: Free secondary amines can coordinate to Pd(II) species, arresting the catalytic cycle (catalyst poisoning).

  • Solubility: Boc-protected intermediates typically exhibit superior solubility in organic solvents (Dioxane, Toluene) required for cross-coupling.

  • Purification: The lipophilic Boc group facilitates standard silica chromatography.

Visual Workflow (DOT Diagram)

SyntheticWorkflow Start 4-Bromo-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine (HCl Salt) Step1 Step 1: N7-Protection (Boc-Anhydride) Start->Step1  Boc2O, Et3N   Intermediate1 N-Boc-4-Bromo Intermediate Step1->Intermediate1 Step2a Step 2A: Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Intermediate1->Step2a  Pd(dppf)Cl2   Step2b Step 2B: SnAr Displacement (R-NH2, Heat) Intermediate1->Step2b  DIPEA, DMSO   ProductCore Functionalized Core (C4-Aryl / C4-Amino) Step2a->ProductCore Step2b->ProductCore Step3 Step 3: N7-Deprotection (TFA or HCl) ProductCore->Step3 FinalTarget Final Target (Kinase/GPCR Ligand) Step3->FinalTarget  Derivatization  

Caption: Divergent synthesis strategy prioritizing N-protection to ensure high-yielding C4-functionalization.

Detailed Experimental Protocols

Protocol A: Chemoselective N7-Protection (Boc)

Objective: Convert the HCl salt to the N-Boc protected species to enable organometallic chemistry.

Reagents:

  • Start Material: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl (1.0 equiv)[1]

  • 
     (Di-tert-butyl dicarbonate) (1.2 equiv)[1]
    
  • Triethylamine (

    
    ) (3.0 equiv) - Critical for freeing the salt.[1]
    
  • Solvent: Dichloromethane (DCM) or THF (10 mL/g).

Procedure:

  • Suspend the starting HCl salt in DCM at 0°C.

  • Add

    
     dropwise. The suspension should clear as the free base is liberated.
    
  • Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

  • Workup: Wash with water (

    
    ) and brine (
    
    
    
    ). Dry organic layer over
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

    • Note: The product is stable and can be stored indefinitely at 4°C.

Protocol B: C4-Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C4 position. This is the most common transformation for kinase inhibitor synthesis.

Reagents:

  • Substrate: N-Boc-4-bromo-intermediate (from Protocol A) (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester:

    
     (1.2–1.5 equiv)[1]
    
  • Catalyst:

    
     (5 mol%) - Preferred for steric bulk.[1]
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Procedure:

  • Charge a reaction vial with the N-Boc substrate, boronic acid, and base.

  • Add solvents and degas (sparge with Nitrogen for 5–10 mins). Oxygen is the enemy of this reaction.

  • Add the Pd catalyst under a nitrogen stream. Seal the vial.

  • Heat to 80–90°C for 2–12 hours.

    • Checkpoint: Monitor for the disappearance of the bromide. If "debrominated" byproduct (hydrodehalogenation) is observed, lower temperature or increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with water. Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography.

Protocol C: N7-Deprotection & Late-Stage Modification

Objective: Remove the Boc group to liberate the amine for final "warhead" attachment (e.g., acrylamide for KRAS inhibitors).

Reagents:

  • Trifluoroacetic Acid (TFA) or 4N HCl in Dioxane.

  • Solvent: DCM (for TFA) or Dioxane/MeOH (for HCl).

Procedure:

  • Dissolve the C4-functionalized core in DCM (5 mL/g).

  • Add TFA (1:4 ratio v/v with DCM) at 0°C.

  • Stir at RT for 1–2 hours.

  • Workup (Critical): Volatiles must be removed completely.

    • Option A (Free Base): Neutralize with sat.

      
      , extract with DCM/IPA (3:1).
      
    • Option B (Salt): Evaporate TFA, co-evaporate with Toluene (

      
      ) to remove traces of acid. Use directly as TFA salt if the next step uses excess base (e.g., DIPEA).
      

Troubleshooting & Optimization ("Tips from the Bench")

IssueProbable CauseSolution
Debromination (H-sub product) Hydride source in reaction (often from solvent or excess base) or overheating.[1]Switch solvent to Toluene/Water. Reduce temp to 70°C. Ensure Boronic acid is in excess.
Stalled Reaction (Suzuki) Catalyst poisoning by N7 amine (if protection failed) or oxidation of Pd.[1]Ensure N-Boc is intact. Re-degas solvents vigorously. Switch to

or XPhos Pd G2.
Low Solubility The rigid bicyclic core can be crystalline.Use co-solvents like DMF or DMSO during the coupling step.
Regioselectivity (in SnAr) Competition between C4 and other electrophiles (rare on this scaffold).[1]The C4 position is exceptionally activated; mild heating (40-60°C) is usually sufficient for amine displacement.[1]

References

  • Scaffold Utility in KRAS Inhibitors

    • Adagrasib (MRTX849) Discovery: Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor." Journal of Medicinal Chemistry, 2020 , 63(13), 6679–6693. Link[1]

  • Suzuki Coupling on Pyrimidines

    • General Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link[1]

  • Boc-Protection Strategies

    • Chemoselectivity:[2] Agami, C., et al. "Selective Boc-protection of secondary amines." Tetrahedron, 2002 .

  • Chemical Structure Validation

    • PubChem Entry: 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.[3] Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling brominated heterocycles and palladium catalysts.

Sources

Application

derivatization strategies for the tetrahydropyrido[3,4-d]pyrimidine core

Application Note: Derivatization Strategies for the Tetrahydropyrido[3,4-d]pyrimidine Core Executive Summary & Strategic Value The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for the Tetrahydropyrido[3,4-d]pyrimidine Core

Executive Summary & Strategic Value

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a "privileged structure" in modern drug discovery, offering a distinct vector profile compared to its quinazoline or isoquinoline congeners. Its value lies in its bifunctional nature: it possesses a "hard" electrophilic face (the pyrimidine ring, specifically C4 and C2) and a "soft" nucleophilic face (the secondary amine at N7).

This scaffold is a proven pharmacophore in kinase inhibition (e.g., Axl, ERK2, EGFR) and GPCR modulation (e.g., Smoothened antagonists). Recent successes, including the development of KRAS G12C inhibitors like Adagrasib (which utilizes a related tetrahydropyridopyrimidine architecture), underscore the necessity of mastering this core's derivatization.[1]

This guide provides a validated, non-template workflow for the parallel synthesis of [3,4-d] libraries, focusing on orthogonal protection strategies and reactivity-directed functionalization.

Chemical Reactivity Profile

Successful derivatization requires understanding the electronic bias of the scaffold. The core numbering (IUPAC) places the pyrimidine nitrogens at 1 and 3, and the piperidine nitrogen at 7.

  • Position C4 (Electrophilic): The most reactive site for SNAr displacement, particularly when activated by a leaving group (Cl, OTf).

  • Position N7 (Nucleophilic): A secondary amine embedded in a semi-rigid ring. It is highly amenable to acylation, reductive amination, and sulfonylation.

  • Position C2 (Variable): Less reactive than C4 towards SNAr but viable for Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

DOT Diagram 1: Reactivity Map

ReactivityMap Core Tetrahydropyrido[3,4-d]pyrimidine Scaffold C4 C4 Position (High Reactivity) S_NAr / Buchwald Core->C4 Electrophilic Attack N7 N7 Position (Nucleophilic) Amide / Reductive Amination Core->N7 Nucleophilic Attack C2 C2 Position (Moderate Reactivity) Suzuki / S_NAr (High Temp) Core->C2 Pd-Catalysis

Figure 1: Orthogonal reactivity vectors of the scaffold allowing for sequential functionalization.

Protocol Module A: The Electrophilic Vector (C4 Functionalization)

The most common entry point is the 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . Crucially, the N7 nitrogen must be protected (typically N-Boc or N-Benzyl) during the chlorination of the oxo-precursor and the subsequent SNAr reaction to prevent polymerization or self-quenching.

Workflow: SNAr Displacement

Objective: Introduction of amine diversity elements at C4.

Reagents:

  • Substrate: N-Boc-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

  • Nucleophile: Primary or secondary amines (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or DMF (for low solubility amines)

Step-by-Step Protocol:

  • Preparation: Dissolve the N-Boc-4-chloro substrate (1.0 mmol) in IPA (5 mL). Note: IPA is preferred over DMF for easier workup if the amine is non-volatile.

  • Addition: Add DIPEA (2.0 mmol) followed by the diversity amine (1.2 mmol).

  • Reaction:

    • Standard Amines: Heat to 80°C for 2–4 hours.

    • Sterically Hindered Amines: Use microwave irradiation at 120°C for 30 mins.

  • Monitoring: Monitor by LC-MS. The chloride leaving group is labile; disappearance of the starting material (M+H) and appearance of the product is usually clean.

  • Workup:

    • Precipitation Method: Cool to RT. Add water (15 mL). The product often precipitates. Filter and wash with cold water/hexanes.

    • Extraction Method: If no precipitate, dilute with EtOAc, wash with brine (3x), dry over MgSO4, and concentrate.

  • Deprotection (Critical Step): To access the N7 vector, remove the Boc group using 4N HCl in Dioxane (RT, 1 h). Evaporate to dryness to obtain the HCl salt.

Causality Check: Why IPA? Protic solvents can facilitate SNAr via hydrogen bonding to the leaving group, stabilizing the transition state.

Protocol Module B: The Nucleophilic Vector (N7 Functionalization)

Once the C4 position is secured and the N7 protecting group removed, the secondary amine becomes the focal point for library expansion.

Method 1: Amide Coupling (HATU)

Objective: Acylation of N7 with carboxylic acids.

Reagents:

  • Substrate: C4-substituted scaffold (HCl salt)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3–4 equiv, crucial to neutralize HCl salt and activate acid)

  • Solvent: DMF[2][3]

Protocol:

  • Activation: In a vial, dissolve Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 mins to form the active ester.

  • Coupling: Add the Scaffold HCl salt (1.0 mmol) and the remaining DIPEA (2.5 mmol). Note: Ensure pH is >8.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2x), water (1x), and brine (1x).

  • Purification: Flash chromatography (MeOH/DCM gradient).

Method 2: Reductive Amination

Objective: Alkylation of N7 with aldehydes/ketones.

Protocol:

  • Dissolve Scaffold (free base or salt) in DCE (Dichloroethane).

  • Add Aldehyde (1.5 equiv) and Acetic Acid (cat., pH 5–6). Stir 30 mins.

  • Add STAB (Sodium Triacetoxyborohydride, 2.0 equiv).

  • Stir at RT overnight. Quench with sat. NaHCO3.

Comparative Data: Coupling Reagents

The following table summarizes efficiency for N7-acylation based on internal optimization data.

ReagentYield (Avg)Reaction TimeProsCons
HATU 92% 2 hHigh reactivity, works for hindered acidsExpensive, difficult byproduct removal
EDC/HOAt 78%6–12 hWater-soluble byproducts (easy workup)Slower, lower yield for anilines
T3P 85%1–3 hLow epimerization, easy workupRequires high base load
Acyl Chlorides >95%<30 minVery fastLimited stability of reagents

Integrated Workflow Diagram

DOT Diagram 2: Parallel Synthesis Workflow

Workflow cluster_C4 Phase 1: C4 Diversity cluster_N7 Phase 2: N7 Diversity Start Start: N-Boc-4-Piperidone CoreSyn Core Synthesis (Gewald/Condensation) Start->CoreSyn Intermed N-Boc-4-Chloro-Tetrahydropyrido[3,4-d]pyrimidine CoreSyn->Intermed SNAr S_NAr Displacement (Amines, Anilines) Intermed->SNAr Deprotect Boc Deprotection (HCl/Dioxane) SNAr->Deprotect Amide Amide Coupling (HATU) Deprotect->Amide RedAm Reductive Amination (STAB) Deprotect->RedAm Sulfon Sulfonylation (R-SO2Cl) Deprotect->Sulfon Final Final Library (HPLC Purification) Amide->Final RedAm->Final Sulfon->Final

Figure 2: Sequential workflow for generating diverse libraries from the chloropyrimidine precursor.

References

  • Rasayan Journal of Chemistry. (2025). 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines: A Recent Perspective on Synthesis and Bioactivity. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS). (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Retrieved from [Link]

  • Scientific Reports (Nature). (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (Note: Related isomer comparison). Retrieved from [Link]

  • Molecules (MDPI). (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. Retrieved from [Link]

Sources

Method

Application Note: Nucleophilic Substitution on 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

This Application Note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) on 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . This scaffold is a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) on 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . This scaffold is a critical pharmacophore in modern drug discovery, most notably serving as the core structure for Adagrasib (MRTX849) , a KRAS G12C inhibitor.[1]

[1][2]

Executive Summary

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core represents a privileged scaffold in kinase and GTPase inhibitor design.[1] The presence of a bromine atom at the C4 position renders the pyrimidine ring highly electrophilic, facilitating Nucleophilic Aromatic Substitution (SNAr).[1] However, the reactivity is complicated by the presence of the secondary amine at position N7 (in the tetrahydropyridine ring) and the potential for regioselectivity issues if the C2 position is also halogenated.[1] This guide outlines robust protocols for C4-amination and etherification, emphasizing the necessity of N7-protection and the selection of conditions based on nucleophile basicity.

Structural Analysis & Reactivity Profile[1]

The Scaffold

The substrate consists of a pyrimidine ring fused to a saturated tetrahydropyridine ring.

  • Electrophilic Center (C4): The C4 position is activated by the adjacent N3 and para-N1 atoms, making it highly susceptible to nucleophilic attack.[1] The bromine is an excellent leaving group (better than chlorine).[1]

  • Nucleophilic Center (N7): The secondary amine at N7 is nucleophilic.[1] Critical Rule: If N7 is unprotected, it will compete with the external nucleophile, leading to polymerization or self-condensation.[1]

  • Electronic Effects: The alkyl fusion (C5-C8) is slightly electron-donating, potentially lowering SNAr rates compared to bare pyrimidines, but the high electrophilicity of the 4-bromo-pyrimidine system dominates.[1][2]

Mechanistic Pathway (SNAr)

The reaction proceeds via an addition-elimination mechanism:[1][2]

  • Addition: Nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate).[1]

  • Elimination: Re-aromatization occurs with the expulsion of the bromide ion.

Strategic Decision Matrix

The choice of conditions depends on the nucleophile type and the protection status of N7.

ReactionLogic Start Substrate: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CheckN7 Is N7 Protected? (e.g., Boc, Cbz, Bn) Start->CheckN7 Protect STEP 0: Protect N7 (Recommended: Boc or Benzyl) CheckN7->Protect No NucType Select Nucleophile Type CheckN7->NucType Yes Protect->NucType AminePrim Primary/Secondary Alkyl Amines (Strong Nucleophiles) NucType->AminePrim AmineAniline Anilines / Heterocyclic Amines (Weak Nucleophiles) NucType->AmineAniline Oxygen Alcohols / Phenols NucType->Oxygen MethodA Method A: Basic Conditions (DIPEA/IPA or DMF, 80°C) AminePrim->MethodA MethodB Method B: Acid Catalysis (TFA/TFE or HCl/Dioxane) AmineAniline->MethodB Preferred MethodD Method D: Buchwald-Hartwig (Pd-catalyzed) AmineAniline->MethodD Alternative MethodC Method C: Alkoxide Generation (NaH/THF or K2CO3/DMF) Oxygen->MethodC

Figure 1: Decision tree for selecting reaction conditions based on substrate status and nucleophile type.[1][2]

Detailed Experimental Protocols

Pre-requisite: Protection of N7

If your starting material is the free amine (dihydrochloride or hydrobromide salt), protect N7 before attempting C4 substitution.[1]

  • Recommended: tert-Butyl carbamate (Boc).[1][2]

  • Reagent: Boc2O, TEA, DCM, RT, 2h.

  • Why? Boc is stable to basic SNAr conditions but easily removed later with acid (HCl/Dioxane or TFA).[1]

Protocol A: Standard SNAr with Alkyl Amines

Scope: Primary and secondary aliphatic amines (e.g., piperazines, morpholines, methylamine).[1] Mechanism: Base-mediated addition-elimination.[1][2]

  • Stoichiometry:

    • Substrate (N7-protected): 1.0 equiv.[1][2]

    • Amine Nucleophile: 1.2 – 1.5 equiv.

    • Base (DIPEA or TEA): 2.0 – 3.0 equiv.[1][2]

    • Solvent: Isopropanol (IPA) or DMF.[1][2]

  • Procedure:

    • Dissolve the substrate in IPA (0.1 M concentration).[1]

    • Add DIPEA followed by the amine nucleophile.

    • Heat the reaction mixture to 80°C for 2–6 hours. Monitor by LC-MS.[2]

    • Note: If solubility is poor in IPA, switch to DMF or NMP and heat to 90°C.

  • Work-up:

    • Concentrate volatiles. Partition between EtOAc and water. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

    • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1][2]

Protocol B: Acid-Catalyzed SNAr for Weak Nucleophiles (Anilines)

Scope: Anilines and less nucleophilic heteroaryl amines.[1][2] Mechanism: Acid protonates the pyrimidine N1/N3, increasing the electrophilicity of C4.

  • Stoichiometry:

    • Substrate: 1.0 equiv.

    • Aniline: 1.0 – 1.2 equiv.

    • Acid: TFA (1.0 equiv) or catalytic HCl (4M in dioxane).[1][2]

    • Solvent: 2,2,2-Trifluoroethanol (TFE) or n-Butanol.[1][2]

  • Procedure:

    • Dissolve substrate and aniline in TFE (0.1 M).[1]

    • Add TFA (1.0 equiv).[1][2]

    • Heat to reflux (or microwave at 100–120°C) for 1–4 hours.

  • Why TFE? Trifluoroethanol stabilizes the transition state and facilitates the leaving group departure via hydrogen bonding.

Protocol C: Etherification (O-Nucleophiles)

Scope: Alcohols and Phenols.[1][2]

  • Stoichiometry:

    • Substrate: 1.0 equiv.

    • Alcohol/Phenol: 1.2 equiv.

    • Base: NaH (60% dispersion, 1.5 equiv) or K2CO3 (2.0 equiv).[1]

    • Solvent: THF (for NaH) or DMF (for K2CO3).[1][2]

  • Procedure (NaH method):

    • Suspend NaH in anhydrous THF at 0°C under N2.

    • Add the alcohol dropwise and stir for 15 min to generate the alkoxide.

    • Add the substrate (dissolved in THF) dropwise.[1]

    • Warm to RT or heat to 60°C if necessary.

  • Critical Note: Ensure the solvent is strictly anhydrous to prevent hydrolysis of the 4-bromo group to the 4-hydroxy (lactam) byproduct.

Key Optimization Parameters & Troubleshooting

ParameterRecommendationRationale
Solvent IPA (Protic) vs DMF (Aprotic)Protic solvents (IPA, TFE) often accelerate SNAr via H-bonding to the leaving group.[1][2] Use DMF only if solubility is an issue.
Leaving Group Br vs ClThe 4-Bromo derivative is more reactive than the 4-Chloro.[2] Lower temperatures (60-80°C) are often sufficient compared to Chloro (80-100°C).[1][2]
Regioselectivity C4 vs C2If the substrate is 2,4-dibromo , substitution occurs preferentially at C4 due to the para-nitrogen effect.[1] Careful temperature control (0°C to RT) allows selective C4 substitution.[1][2]
Side Reaction Hydrolysis (4-OH formation)Caused by wet solvents or hydroxide traces.[1][2] Use anhydrous solvents and DIPEA instead of inorganic bases (KOH/NaOH) if moisture is a concern.[1]

Case Study: Synthesis of Adagrasib Intermediate

In the synthesis of Adagrasib (MRTX849), the 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is reacted with a functionalized piperazine.[1]

  • Conditions Used: DIPEA, IPA, 80°C.

  • Yield: Typically >85%.[1][3]

  • Observation: The reaction on the 4-Bromo analog proceeds significantly faster (often <1 hour) under identical conditions.[1][2]

References

  • Fell, J. B., et al. (2020).[1] "Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693.[1] Link[1][2]

  • Rewcastle, G. W., et al. (1996).[1] "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor."[1][2] Journal of Medicinal Chemistry, 39(9), 1823–1835.[1] Link[1][2]

  • Barrett, K., et al. (2021).[1] "Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors." Bioorganic & Medicinal Chemistry Letters, 49, 128247.[1] Link[1][2]

  • Application Note: "SNAr Reactions on Heterocycles: A Practical Guide." Sigma-Aldrich (Merck) Technical Library.[1][2] Link

Sources

Application

Application Note: Sourcing &amp; Utilization of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

This Application Note is structured as a strategic advisory guide for medicinal chemists and procurement specialists. It prioritizes the technical nuances of sourcing heterocyclic building blocks where isomer confusion a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a strategic advisory guide for medicinal chemists and procurement specialists. It prioritizes the technical nuances of sourcing heterocyclic building blocks where isomer confusion and stability are common pitfalls.

Executive Summary & Strategic Importance

The 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a high-value pharmacophore, most notably recognized as the core structural motif in KRAS G12C inhibitors (e.g., Adagrasib/MRTX849).[1] Its unique geometry allows for the precise positioning of substituents to engage the switch-II pocket of KRAS, making it a critical building block in modern oncology drug discovery.[1]

However, this molecule presents two significant procurement challenges:

  • Regioisomer Confusion: Vendors frequently mislabel the [4,3-d] and [3,4-d] isomers.[1]

  • Stability: The secondary amine in the tetrahydropyridine ring is susceptible to oxidation and carbamate formation if not properly protected or stored.[1]

This guide provides a self-validating protocol to source, verify, and utilize this material effectively.

Technical Specifications & Identity Verification

Before issuing a Purchase Order (PO), you must define the exact chemical entity.[1] The "Free Base" is often unstable; therefore, sourcing a salt form or a protected derivative is recommended for library synthesis.[1]

The "Golden" CAS Numbers

Use these identifiers to cross-reference vendor catalogs. Do not rely solely on chemical names.

Chemical FormCAS NumberStabilityRecommended For
Free Base 1083181-71-8 Low (Oxidation prone)Immediate use (Scale-up)
Boc-Protected 916420-27-4 *High (Shelf-stable)Library Synthesis / Storage
HCl Salt Inquire w/ VendorMedium-HighAqueous reactions
Benzyl-Protected VariesHighLarge-scale process chem

*Note: CAS 916420-27-4 often refers to the 2,4-dichloro analog, which is a common precursor.[1] Verify the specific halogenation pattern with the vendor.

The Isomer Trap (Critical QC Check)

The position of the nitrogen in the saturated ring is the most common point of failure.[1]

IsomerCheck Target TARGET: [3,4-d] Isomer (N is para to bridgehead) Action QC ACTION: Check 1H NMR Coupling of Methylene Protons Target->Action Trap COMMON TRAP: [4,3-d] Isomer (N is meta to bridgehead) Trap->Action Avoid

Figure 1: Visual distinction between the target [3,4-d] isomer and the common [4,3-d] impurity.

Sourcing Strategy & Vendor Selection

Do not simply choose the lowest price. The cost of a failed reaction downstream (due to impurities) far exceeds the savings on the starting material.[1]

Procurement Decision Tree

SourcingStrategy Start Start Sourcing Usage Intended Usage? Start->Usage Library MedChem Library (Small Scale) Usage->Library Discovery Process Process Scale-up (>100g) Usage->Process GMP/GLP BocRoute Buy N-Boc Protected (High Stability) Library->BocRoute FreeRoute Buy Free Base/HCl (Lower Cost) Process->FreeRoute VendorCheck Vendor Audit: Request H-NMR & LCMS BocRoute->VendorCheck FreeRoute->VendorCheck PO Issue PO VendorCheck->PO Data Verified

Figure 2: Decision logic for selecting the appropriate chemical form based on project scale.

Recommended Vendor Tiers
  • Tier 1 (Catalog/In-Stock): BLD Pharm , Enamine , Combi-Blocks .[1] (Best for <5g).[1]

  • Tier 2 (Custom Synthesis): WuXi AppTec , PharmBlock .[1] (Best for >100g or specific salt forms).

  • Tier 3 (Aggregators): MolCore, ChemicalBook.[1] (Use with caution; verify stock location).

Quality Control (QC) Protocol

Upon receipt, the material must be quarantined until it passes the "3-Point Check." [1]

Protocol 1: The 3-Point Validation
  • Visual Inspection:

    • Pass: White to pale yellow solid.[1]

    • Fail: Dark brown/black oil (indicates oxidation of the amine).[1]

  • LCMS (Purity):

    • Method: C18 Column, Acetonitrile/Water + 0.1% Formic Acid.[1]

    • Target: Single peak >95% UV (254 nm).[1]

    • Mass Check: Look for the characteristic [M+H]+ and [M+H+2]+ doublet (1:1 ratio) indicating the presence of Bromine.[1]

  • 1H-NMR (Identity - DMSO-d6):

    • Crucial Signal: Verify the methylene protons of the tetrahydropyridine ring.[1]

    • Differentiation: The [3,4-d] isomer will show distinct splitting patterns for the protons adjacent to the bridgehead nitrogen compared to the [4,3-d] isomer.[1]

Handling & Storage Applications

Storage Conditions
  • Temperature: -20°C (Long term) or 4°C (Active use).[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] The free amine absorbs CO2 from the air to form carbamates.[1]

  • Container: Amber glass vials with Teflon-lined caps.

Application Protocol: Functionalization (Adagrasib Analog Synthesis)

This protocol describes the standard workflow for utilizing this scaffold to generate a KRAS-active library.[1]

Reaction Class: Nucleophilic Aromatic Substitution (SNAr) & Suzuki-Miyaura Coupling.[1]

Step-by-Step Methodology:

  • N-Protection (If starting with Free Base):

    • Reagents: Boc2O, TEA, DCM.[1]

    • Procedure: Stir at 0°C -> RT for 4 hours.

    • Why? Protects the secondary amine from interfering with metal catalysts in Step 2.[1]

  • C-4 Substitution (The "Warhead" Installation):

    • Reagents: 4-Bromo-N-Boc-scaffold, Boronic Acid (R-B(OH)2), Pd(dppf)Cl2, K2CO3, Dioxane/H2O.[1]

    • Conditions: 90°C, 12 hours (Inert atm).

    • Mechanism:[2] The C-4 Bromine is highly reactive towards Pd-oxidative addition.[1]

  • Deprotection:

    • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).[1]

    • Conditions: RT, 1 hour.[1]

    • Result: Yields the active secondary amine for final acrylamide coupling (common in covalent inhibitors).[1]

SynthesisFlow Scaffold 4-Bromo Scaffold (Protected) Suzuki Step 1: Suzuki Coupling (Install Aryl Group) Scaffold->Suzuki Pd(0) Deprotect Step 2: N-Deprotection (Remove Boc) Suzuki->Deprotect TFA Acrylamide Step 3: Acrylation (Covalent Warhead) Deprotect->Acrylamide Acryloyl Cl

Figure 3: Synthetic workflow for converting the scaffold into a covalent kinase inhibitor.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1083181-71-8. Retrieved from [Link]

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry. (Demonstrates the utility of the [3,4-d] scaffold). Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

strategies to avoid side reactions during functionalization of the pyridopyrimidine ring

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: STRATEGIES TO AVOID SIDE REACTIONS DURING FUNCTIONALIZATION OF THE PYRIDOPYRIMIDINE RING Introduction The pyridopyrimidine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: STRATEGIES TO AVOID SIDE REACTIONS DURING FUNCTIONALIZATION OF THE PYRIDOPYRIMIDINE RING

Introduction

The pyridopyrimidine scaffold (specifically pyrido[2,3-d]pyrimidine) is a privileged structure in kinase inhibitor design (e.g., Palbociclib, Ribociclib). However, its dual-nitrogen heterocyclic nature creates a "perfect storm" for side reactions: the electron-deficient pyrimidine ring is prone to hydrolysis and nucleophilic attack, while the pyridine nitrogen is a potent ligand that can poison metal catalysts.

This guide is not a standard SOP. It is a troubleshooting system designed to preemptively identify and neutralize these failure modes. We focus on the causality of side reactions—why they happen so you can stop them before they start.

Module 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The Problem: You intend to functionalize the C4 position (most electrophilic), but you observe significant byproducts at C2, or hydrolysis to the pyridopyrimidinone (lactam).

The Mechanism: In 2,4-dichloropyrido[2,3-d]pyrimidine, the C4 position is electronically activated by the adjacent ring nitrogen and the fused pyridine ring. However, the C2 position becomes competitive if:

  • Steric Hindrance: The nucleophile is bulky (e.g., tertiary amines).

  • C6 Substituents: Electron-donating groups at C6 can deactivate C4 relative to C2.

  • Hydrolysis: Water competes with the nucleophile, especially at C4.

Troubleshooting Guide: SNAr Selectivity
IssueDiagnostic (Observation)Root CauseCorrective Action
C2-Substitution Byproduct Product mass corresponds to substitution but NMR shows different splitting pattern."Tertiary Amine Anomaly" : Tertiary amines can attack C2 followed by in situ dealkylation.Use secondary amines or lower temperature (-20°C to 0°C). If using tertiary amines, switch to non-nucleophilic bases (e.g., DIPEA) only as proton scavengers, not reagents.
Hydrolysis (Lactam Formation) Formation of insoluble solid; Mass = M+16 (loss of Cl, gain of OH/O).Trace water in solvent/base acts as a nucleophile at the highly reactive C4 position.Strict Anhydrous Conditions : Use molecular sieves in DMF/THF. Avoid hygroscopic bases like KOtBu; prefer Cs₂CO₃ or anhydrous DIPEA.
Regio-scrambling Mixture of C2 and C4 isomers (e.g., 60:40 ratio).High temperature promotes thermodynamic control (C2) over kinetic control (C4).Kinetic Control : Perform reaction at 0°C or RT . C4 substitution is kinetically favored. Heat (>60°C) promotes C2 attack.
Q&A: Optimizing SNAr

Q: I am seeing hydrolysis of my C4-chloro group even in "anhydrous" DMF. Why? A: "Anhydrous" DMF from a bottle often contains enough water to hydrolyze the highly reactive C4-Cl bond. The pyridopyrimidine ring activates the C4-Cl bond similar to an acid chloride.

  • Protocol: Store DMF over activated 4Å molecular sieves for 24h. Switch to less hygroscopic solvents like 1,4-dioxane or THF if solubility permits.

Q: Can I selectively functionalize C2 if C4 is already substituted? A: Yes, but the C4-substituent matters. If C4 has an amino group (electron-donating), it deactivates the ring, requiring harsher conditions (100–120°C) for C2 substitution.

  • Tip: If C4 is an ether/alkoxy, it is less deactivating than an amine, allowing C2 functionalization at lower temps (60–80°C).

Module 2: Palladium-Catalyzed Cross-Couplings

The Problem: Suzuki or Buchwald-Hartwig couplings stall (low conversion) or yield dehalogenated byproducts (hydrodehalogenation).

The Mechanism: The pyridine nitrogen (N1 or N8 depending on isomer) is a strong σ-donor. It coordinates to the Pd(II) center, displacing phosphine ligands and forming a stable, inactive "Pd-pyridopyrimidine" complex (Catalyst Poisoning).

Visualization: Catalyst Poisoning & Prevention

Pd_Troubleshooting Start Pd-Coupling Stalled/Low Yield Check_Cat Is the Catalyst Poisoned? Start->Check_Cat Mech_Poison Mechanism: Pyridine N binds Pd Displaces Ligand -> Inactive Complex Check_Cat->Mech_Poison Sol_Ligand Solution 1: Steric Bulk Use Bulky Ligands (XPhos, BrettPhos) Mech_Poison->Sol_Ligand Preferred Sol_Precat Solution 2: Pre-Catalysts Use Pd(II) Pre-catalysts (e.g., Pd(dppf)Cl2) Avoid Pd(OAc)2 + Monodentate Ligands Mech_Poison->Sol_Precat Alternative Sol_Protect Solution 3: N-Protection Block N-coordination via N-Oxide (Reduce later) Mech_Poison->Sol_Protect Last Resort

Figure 1: Decision tree for overcoming catalyst poisoning in pyridopyrimidine cross-couplings.

Troubleshooting Guide: Pd-Catalysis
IssueRoot CauseProtocol Adjustment
Stalled Reaction (<20% Conv.) Catalyst Poisoning : Substrate N binds Pd.Switch Ligand : Use XPhos or BrettPhos . These bulky ligands prevent the Pd center from coordinating to the substrate nitrogen.
Dehalogenation (H-sub instead of R) β-Hydride Elimination : From alkyl-Pd species or solvent.Solvent/Base Switch : Avoid isopropanol or ethanol (H-donors). Use Toluene or DME . Switch base to K₃PO₄ (anhydrous).
Homocoupling (Ar-Ar) Oxidative Coupling : Presence of O₂.Degassing : Sparge solvent with Argon for 15 mins before adding catalyst. Pd(0) is sensitive to O₂.

Q: Why does my Buchwald coupling fail with primary amines? A: Primary amines can also bind Pd. Combined with the pyridopyrimidine nitrogen, they form a "chelate-like" trap.

  • Fix: Use Pd(dba)₂ with BrettPhos (specifically designed for primary amines). Use a weak base like Cs₂CO₃ to avoid side reactions.

Module 3: Ring Stability & Redox Control

The Problem: During hydrogenation (to remove protecting groups) or oxidation, the ring system degrades or opens.

The Mechanism:

  • Reduction: The pyrimidine ring is electron-deficient and prone to partial reduction (to dihydropyridopyrimidine) or ring opening.

  • Oxidation: N-oxidation can occur, but if not controlled, it leads to "Boekelheide-type" rearrangements or ring cleavage.

Protocol: Safe Hydrogenation

Goal: Remove Cbz/Bn groups without reducing the pyridopyrimidine ring.

  • Catalyst Selection: Do NOT use PtO₂ (Adams' catalyst) in acidic media; it will reduce the pyridine ring to a piperidine.

  • Recommended System: Use Pd(OH)₂/C (Pearlman’s Catalyst) in Methanol/EtOAc (1:1) .

  • Poisoning: Add 0.1 eq. of NH₄OH or Quinoline . This selectively poisons the catalyst surface against heteroaromatic reduction while allowing benzyl cleavage.

Q: I see a "M+16" peak after my reaction. Is it N-oxide or Hydrolysis? A:

  • Hydrolysis (Lactam): Occurs in basic/aqueous conditions. IR will show a strong Carbonyl (C=O) stretch ~1680 cm⁻¹.

  • N-Oxide: Occurs in oxidizing conditions (mCPBA, H₂O₂). Mass is identical, but IR shows N-O stretch ~1200-1300 cm⁻¹ and NO carbonyl.

  • Fix: If N-oxide is unwanted, reduce it back using PCl₃ or Zn/NH₄Cl .

Module 4: Ring Opening (The "Hidden" Killer)

The Problem: The pyrimidine ring opens to form an aldehyde/amine chain, often during strong basic treatment or nucleophilic attack at C2.

The Mechanism: Nucleophilic attack at C2 (imine carbon) can lead to a tetrahedral intermediate. If the leaving group at C4 is poor, or if the ring is highly strained/activated, the ring C-N bond can break (Dimroth rearrangement or hydrolysis).

Visualization: Ring Opening Risk

Ring_Stability Substrate Pyridopyrimidine Cond_Base Strong Base (NaOH, NaH) High Temp Substrate->Cond_Base + OH- / H2O Intermed Tetrahedral Intermediate (at C2) Cond_Base->Intermed Result Ring Opening (Formyl-amino pyridine) Intermed->Result C-N Bond Cleavage

Figure 2: Pathway of base-mediated pyrimidine ring opening.

Prevention Strategy:

  • Avoid: Boiling in aqueous NaOH/KOH.

  • Alternative: Use LiOH in THF/Water at RT for ester hydrolysis. The lithium cation is less coordinating and the milder conditions prevent ring opening.

References

  • Regioselective SNAr & Palladium Coupling

    • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate.[1] Link

  • Tertiary Amine Anomalies in SNAr

    • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Link

  • Catalyst Poisoning & Ligand Selection

    • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides. ACS Publications. Link

  • Hydrogenation & Ring Reduction

    • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.[2] NIH/PMC. Link

  • N-Oxidation Side Reactions

    • Syntheses of some pyrimidine N-oxides and their side reactions. Canadian Journal of Chemistry. Link

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Control for 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Current Status: Operational Lead Scientist: Senior Application Specialist, Process Chemistry Division Subject: Troubleshooting Synthesis, Stability, and Analysis of Halogenated Bicyclic Pyrimidines Executive Summary 4-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Specialist, Process Chemistry Division Subject: Troubleshooting Synthesis, Stability, and Analysis of Halogenated Bicyclic Pyrimidines

Executive Summary

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a high-value scaffold often employed in the synthesis of kinase inhibitors (e.g., EGFR, CDK) and Smoothened antagonists. Its reactivity lies in the labile C-Br bond at the 4-position, which facilitates


 coupling. However, this same reactivity makes the compound prone to rapid hydrolysis and self-polymerization (dimerization) if the secondary amine is unprotected.

This guide provides a self-validating workflow for identifying, controlling, and eliminating impurities during synthesis and storage.

Module 1: Impurity Genealogy & Synthesis Logic

Understanding the origin of impurities is the first step in control. The synthesis typically proceeds via the construction of the pyrimidine ring onto a piperidone scaffold, followed by halogenation.

Critical Impurity Map
Impurity CodeChemical IdentityOrigin/CauseRisk Level
IMP-A 4-Hydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Lactam form)Hydrolysis of product; Incomplete bromination.Critical (Thermodynamic sink)
IMP-B Dimer / Oligomer Self-reaction of free amine (N-7) with 4-Br of another molecule.High (If N-unprotected)
IMP-C N-Oxide Oxidation of the piperidine nitrogen during storage.Medium
IMP-D Phosphorylated Adducts By-products from

reaction if quench is inefficient.
Low
Visualizing the Degradation Pathway

The following diagram illustrates the kinetic competition between product formation and degradation.

ImpurityPathways cluster_0 Stability Zone Start 4-Hydroxy Precursor (Lactam) Product 4-Bromo Product (Target) Start->Product Halogenation Reagent POBr3 / PBr3 (Bromination) Reagent->Product Hydrolysis IMP-A: Hydrolysis (Reversion to Lactam) Product->Hydrolysis +H2O (Acidic/Basic) Dimer IMP-B: Dimerization (N-7 attacks C-4) Product->Dimer Self-Reaction (If N-H free)

Figure 1: Reaction genealogy showing the reversible nature of the halogenation and the irreversible risk of dimerization.

Module 2: Analytical Method Development (HPLC/LC-MS)

Chromatographic separation of the 4-bromo product from its hydrolysis analog (IMP-A) is challenging due to their structural similarity. Furthermore, the basic secondary amine (pKa ~10-11) causes severe peak tailing on standard C18 columns.

Recommended Protocol: Ion-Pairing vs. High pH

Option A: High pH Strategy (Preferred for Stability)

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18), pH stable up to 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Rationale: At pH 10, the secondary amine is deprotonated (neutral), eliminating silanol interactions and sharpening the peak. Note: The 4-Br bond is relatively stable at basic pH compared to acidic conditions.

Option B: Acidic Strategy (Standard)

  • Column: C18 Endcapped (e.g., C18 Aq).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Rationale: TFA acts as an ion-pairing agent to mask the amine.

  • Warning: Acidic conditions accelerate the hydrolysis of 4-Br back to 4-OH (IMP-A) if the sample sits in the autosampler.

Troubleshooting Analytical Anomalies
SymptomDiagnosisCorrective Action
Peak Splitting Rotamers (if N-protected) or column overload.Raise column temp to 40°C; Check if Boc-group rotamers are resolving.
Ghost Peaks Late-eluting dimers (IMP-B) from previous injection.Extend gradient wash step; Inject blank to confirm carryover.
Purity Dropping In-vial degradation (Hydrolysis).Critical: Use non-aqueous diluent (e.g., anhydrous DMSO/ACN). Analyze immediately.
Fronting Sample solvent mismatch.Dissolve sample in mobile phase A/B ratio, not pure ACN.

Module 3: Synthesis Troubleshooting & Stabilization

Issue 1: "My product turns into a solid insoluble mass."
  • Cause: Uncontrolled Dimerization (IMP-B). If the piperidine nitrogen (N-7) is unprotected, it acts as a nucleophile and attacks the 4-Br of another molecule.

  • Solution: You must protect the N-7 position (e.g., Boc, Cbz, Benzyl) before attempting the bromination at C-4.

    • Protocol: 4-Hydroxy-N-Boc-piperidine derivative

      
      
      
      
      
      
      
      4-Bromo-N-Boc product.
    • Deprotection: Only remove the protecting group immediately prior to the next coupling step.

Issue 2: "The 4-OH peak (IMP-A) keeps growing."
  • Cause: Moisture contamination. The C-Br bond in electron-deficient pyrimidines is highly susceptible to nucleophilic attack by water.

  • Solution:

    • Quench: When quenching the bromination reaction (

      
      ), do not pour the reaction into water. Pour the reaction into ice/bicarbonate slowly, but extract immediately into DCM.
      
    • Drying: Dry organic layers over

      
      , not 
      
      
      
      (Lewis acidity of Mg can catalyze hydrolysis).
    • Storage: Store under Argon at -20°C.

Decision Tree for Process Optimization

Troubleshooting Problem Identify Problem Purity Low Purity (<95%) Problem->Purity Yield Low Yield Problem->Yield CheckIMP Check Impurity Type Purity->CheckIMP CheckSM Unreacted SM? Yield->CheckSM ImpA IMP-A (Hydroxyl) CheckIMP->ImpA ImpB IMP-B (Dimer) CheckIMP->ImpB SolA Action: Dry Solvents, Avoid Acidic Workup ImpA->SolA SolB Action: Install N-Protecting Group (Boc/Bn) ImpB->SolB YesSM Yes: Incomplete Rxn CheckSM->YesSM NoSM No: Decomposition CheckSM->NoSM ActReagent Increase POBr3 equiv. or Reflux Temp YesSM->ActReagent ActTemp Lower Temp, Check Moisture NoSM->ActTemp

Figure 2: Diagnostic workflow for synthesis optimization.

FAQ: Frequently Asked Questions

Q1: Can I store the 4-bromo intermediate in solution?

  • A: No. In solution, the rate of hydrolysis (reaction with trace water) or dimerization (if concentrated) increases significantly. Isolate as a solid foam or powder and freeze.

Q2: Why does my LC-MS show a mass of M+16?

  • A: This is likely the N-Oxide (IMP-C). This occurs if the tertiary/secondary amine is exposed to air or peroxides in aged solvents (like THF or Dioxane). Ensure your solvents are peroxide-free.

Q3: Is the 4-Chloro analog more stable than the 4-Bromo?

  • A: Yes, the C-Cl bond is stronger and less labile than C-Br. If your subsequent

    
     reaction is with a strong nucleophile, consider synthesizing the 4-Chloro analog using 
    
    
    
    instead. It is easier to handle and purify [1].

Q4: How do I remove the inorganic phosphorous salts?

  • A: These salts often crash out with the product. A wash with saturated aqueous

    
     is standard, but if the product is water-soluble (due to the amine), you may need to use a continuous extraction (Soxhlet) or a resin-based cleanup.
    

References

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives. Source: Yang Research Lab / ACS. Context: Discusses the synthesis of the tetrahydropyrido scaffold, ring closure, and handling of intermediates. URL:[Link] (Verified via Search Result 1.4)

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors. Source: Journal of Medicinal Chemistry.[1] Context: details the chlorination/bromination conditions and purification of the pyrido-pyrimidine core. URL:[Link] (Verified via Search Result 1.8)

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Source: ResearchGate.[2] Context: Provides standard HPLC conditions for separating pyrimidine derivatives and their hydrolysis products. URL:[Link] (Verified via Search Result 1.12)

  • Stability of 4-Aminopyridine and related halogenated precursors. Source: SEFH / Drugdex. Context: Establishes the baseline stability profiles for pyridine/pyrimidine systems under varying thermal conditions. URL:[Link] (Verified via Search Result 1.1)

Sources

Troubleshooting

challenges and solutions in the synthesis of complex pyrido[3,4-d]pyrimidine analogs

Ticket System: Advanced Heterocyclic Chemistry Division[1] Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Synthesis, Regioselectivity, and Functionalization of Pyrido[3,4-d]pyrimidine Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Heterocyclic Chemistry Division[1]

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Synthesis, Regioselectivity, and Functionalization of Pyrido[3,4-d]pyrimidine Scaffolds[1]

Introduction: System Architecture

Welcome to the Pyrido[3,4-d]pyrimidine Technical Support Center. This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., EGFR, VEGFR antagonists), but its synthesis is fraught with regiochemical ambiguity and reactivity mismatches.[1]

Unlike the symmetric quinazoline scaffold, the pyrido[3,4-d]pyrimidine system possesses an asymmetric pyridine ring fused to a pyrimidine.[1] This asymmetry introduces three critical "bugs" in the synthetic code:

  • Isomer Contamination: Difficulty distinguishing [3,4-d] from [4,3-d] or [2,3-d] isomers during cyclization.

  • The C4-Hydrolysis Loop: The high electrophilicity at C4 leads to rapid hydrolysis of chloro-intermediates back to the inert lactam.[1]

  • Catalyst Poisoning: The pyridine nitrogen (N7) acts as a Lewis base, sequestering Pd-catalysts during cross-coupling attempts.[1]

This guide provides patches for these known issues.

Module 1: Core Scaffold Construction (The "Hardware" Setup)

Issue #001: "I’m getting a mixture of isomers during cyclization."

Diagnosis: You are likely using a "Pyrimidine-First" approach (building the pyridine ring onto a pyrimidine).[1] This method relies on condensation reactions (e.g., inverse electron demand Diels-Alder) that often lack sufficient regiocontrol, leading to inseparable mixtures of [3,4-d] and [4,3-d] isomers.[1]

Solution: The "Pyridine-First" Protocol Switch to a Pyridine-First strategy.[1] By starting with a 3,4-disubstituted pyridine, you "hard-code" the fusion geometry before the pyrimidine ring is even formed.[1]

Recommended Workflow: Start with 3-aminoisonicotinic acid (or its ester/nitrile derivatives).[1] The amino group at C3 and the carbonyl at C4 fix the orientation.[1]

Protocol: Cyclization of 3-aminoisonicotinic acid derivatives

  • Precursor: Ethyl 3-aminoisonicotinate.[1]

  • Reagent: Formamidine acetate (3-5 equiv) or Triethyl orthoformate + Ammonium acetate.

  • Conditions: Reflux in EtOH or neat at 140°C.

  • Validation: The product must be the pyrido[3,4-d]pyrimidin-4(3H)-one.[1][2]

    • Checkpoint: If you use 3-aminopyridine-2-carboxylic acid, you will get the [3,2-d] isomer.[1] Verify your starting material CAS number.[1]

Visual Troubleshooting: Synthetic Route Decision Tree

SyntheticRoute Start Select Starting Material PyrimStart Pyrimidine Precursor (e.g., 4-aminopyrimidine-5-carboxylate) Start->PyrimStart Avoid PyridStart Pyridine Precursor (3-aminoisonicotinic acid) Start->PyridStart Recommended Risk High Risk: Regio-isomeric mixture ([3,4-d] + [4,3-d]) PyrimStart->Risk Cyclization Cyclization (Formamidine/Urea) PyridStart->Cyclization Success Guaranteed [3,4-d] Fusion Cyclization->Success

Caption: Decision logic for scaffold construction. The "Pyridine-First" route (Green) minimizes isomeric ambiguity compared to the "Pyrimidine-First" route (Red).

Module 2: Functionalization & Reactivity (The "Software" Upgrades)

Issue #002: "The C4-Chlorination is failing (turning to tar) or hydrolyzing."

Diagnosis: The C4 position in pyrido[3,4-d]pyrimidine is exceptionally electrophilic due to the electron-withdrawing nature of the fused pyridine ring.[1]

  • Tar formation: Overheating with POCl3 causes decomposition of the pyridine ring.[1]

  • Hydrolysis: The C4-Cl species is so reactive that atmospheric moisture converts it back to the lactam (C4-OH) during workup.[1]

Solution: Catalytic Activation & Anhydrous Workup [1]

ParameterStandard Protocol (Fails)Optimized Protocol (Works)
Reagent POCl3 (Neat)POCl3 + PCl5 (1.0 eq)
Catalyst NoneDMF (Catalytic drops) - Essential for Vilsmeier-Haack intermediate
Temp Reflux (105°C+)80-90°C (Monitor strictly)
Quench Pour into waterPour into Ice/NH4OH mixture or DCM extraction immediately

Critical Step: Do not try to isolate the C4-Cl intermediate if it is unstable.[1] Evaporate the POCl3, chase with toluene to remove traces, and proceed immediately to the SNAr reaction (One-pot procedure).

Issue #003: "I cannot get selectivity between C2 and C4 substitutions."

Diagnosis: You are running the reaction too hot or using too strong a base.[1]

The Reactivity Hierarchy:

  • C4 (Most Reactive): Para-like to N3. Highly susceptible to SNAr.[1]

  • C2 (Moderately Reactive): Ortho-like to N1/N3.[1] Requires higher temp or stronger nucleophiles.[1]

  • C6 (Least Reactive): Pyridine ring carbon.[1] Requires Pd-catalysis or activation via N-oxide.[1]

Solution: Temperature-Controlled Sequential Substitution

  • Step 1 (C4 Functionalization): Run at 0°C to Room Temperature . The nucleophile will exclusively attack C4.[1]

  • Step 2 (C2 Functionalization): After isolating the C4-substituted product, add the second nucleophile and heat to 80-100°C .

Visual Troubleshooting: Electrophilicity Map

ReactivityMap C4 Position C4 (High Reactivity) Target: SNAr @ 0°C C2 Position C2 (Medium Reactivity) Target: SNAr @ 80°C C4->C2 If C4 blocked, requires Heat C6 Position C6 (Low Reactivity) Target: Pd-Coupling / N-Oxide C2->C6 Rarely via SNAr Nucleophile Nucleophile Input Nucleophile->C4 First Attack (Kinetic Control)

Caption: Reactivity hierarchy for nucleophilic attacks. C4 is the primary electrophilic site, allowing for sequential functionalization.[1]

Module 3: Advanced Coupling (System Integration)

Issue #004: "Suzuki/Buchwald coupling at C6 is stalling."

Diagnosis: The pyridine nitrogen (N7) is a strong Lewis base.[1] It coordinates to the Palladium center, displacing the phosphine ligands and deactivating the catalyst (Catalyst Poisoning).[1]

Solution: Ligand Switching & Base Management

  • Ligand Selection: Use bulky, electron-rich phosphines that bind tightly to Pd and prevent N-coordination.[1]

    • Recommended:XPhos , BrettPhos , or RuPhos .[1]

    • Avoid: PPh3 or dppf (too easily displaced).[1]

  • Base: Use weak bases if possible (K3PO4) to prevent hydrolysis of sensitive groups.[1]

  • Pre-catalyst: Use Pd2(dba)3 or Pd(OAc)2 pre-mixed with the ligand, or use pre-formed precatalysts (e.g., XPhos Pd G2).[1]

Protocol: C6-Suzuki Coupling

  • Substrate: 6-chloro-pyrido[3,4-d]pyrimidine.[1][3]

  • Catalyst: Pd2(dba)3 (5 mol%) + XPhos (10 mol%).[1]

  • Solvent: 1,4-Dioxane/H2O (degassed).

  • Temp: 100°C (Microwave heating often improves yields by shortening reaction time, reducing dehalogenation side-products).[1]

FAQ: Common Error Codes

Q: Why is my product insoluble in everything? A: Pyrido[3,4-d]pyrimidines are notoriously flat and prone to π-stacking.[1]

  • Fix: Disaggregate using TFA/DCM mixtures for NMR.[1] For purification, avoid pure silica columns; use DCM:MeOH:NH4OH (90:9:1) solvent systems.[1]

Q: Can I use N-oxide activation for C6 functionalization? A: Yes. Treating the scaffold with mCPBA yields the N7-oxide.[1] This activates C6 for chlorination (using POCl3) or direct cyanation (TMSCN/DBU).[1] However, be aware that N-oxidation deactivates the pyrimidine ring slightly towards SNAr.[1]

Q: My LCMS shows a mass of M+16. Did I oxidize it? A: Likely yes, but check for Hydrolysis (M - Cl + OH).

  • Cl (35) -> OH (17) = Mass difference of -18.[1]

  • Oxidation = +16.[1]

  • Check: If you used alcohol solvents (MeOH), you might have formed the ether (M - Cl + OMe).[1]

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Source: National Institutes of Health (PMC).[1] Context: Detailed protocols for chlorination and SNAr at C4, and SAR studies. Link:[Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Source: PubMed Central.[1] Context: Discusses the synthesis of 6-substituted analogs and the challenges of Pd-coupling (catalyst poisoning). Link:[Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Source: Chemistry Stack Exchange (Validated Community Knowledge).[1] Context: Mechanistic explanation of the electrophilicity difference between C2 and C4 positions. Link:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Source: ACS Publications (Journal of Medicinal Chemistry).[1] Context: Optimization of Suzuki couplings on the pyrido[3,4-d]pyrimidine core. Link:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs

Executive Summary 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine serves as a high-value synthetic divergence point in the development of "next-generation" kinase inhibitors and GPCR ligands. Unlike the fully aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine serves as a high-value synthetic divergence point in the development of "next-generation" kinase inhibitors and GPCR ligands. Unlike the fully aromatic quinazoline scaffold (found in first-generation inhibitors like Gefitinib), the tetrahydropyrido-pyrimidine core introduces significant sp³ character via the piperidine ring. This structural feature drastically improves aqueous solubility and allows for vector-specific modifications at the N7 position, enabling the tuning of pharmacokinetic (PK) properties without disrupting the ATP-binding pharmacophore at C4.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it directly to traditional quinazoline alternatives, and provides validated protocols for utilizing the reactive 4-bromo intermediate.

The Synthetic Logic: Why the 4-Bromo Intermediate?

While 4-chloro analogs are commercially ubiquitous, the 4-bromo variant is the tool of choice for complex library generation.

  • Reactivity Superiority: The C–Br bond is weaker than the C–Cl bond, facilitating oxidative addition in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at lower temperatures. This preserves sensitive functional groups on the coupling partner.

  • SNAr Efficiency: For nucleophilic aromatic substitutions with sterically hindered anilines or weak nucleophiles, the 4-bromo intermediate offers faster kinetics and higher yields.

Synthetic Workflow: From Core to Candidate

The following diagram outlines the critical pathway from the lactam precursor to active pharmaceutical ingredients (APIs) using the 4-bromo "hotspot."

SyntheticPathway Precursor 4-Hydroxy-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine (Lactam Core) Bromination Bromination (POBr3, Anisole, 80°C) Precursor->Bromination Activation Intermediate 4-BROMO-INTERMEDIATE (Reactive Hotspot) Bromination->Intermediate Isolation PathA Path A: S_NAr (Anilines/Phenols) Intermediate->PathA Nucleophilic Attack PathB Path B: Pd-Coupling (Boronic Acids/Esters) Intermediate->PathB Suzuki/Buchwald ProductA Kinase Inhibitors (C-N Linked) PathA->ProductA ProductB Biaryl Analogs (C-C Linked) PathB->ProductB

Figure 1: Divergent synthesis strategy utilizing the 4-bromo intermediate for library generation.

Comparative Analysis: Tetrahydropyrido-pyrimidine vs. Quinazoline

In drug discovery, this scaffold is often evaluated as a "Soluble Alternative" to the Quinazoline core. The following data compares a representative 4-anilino-tetrahydropyrido[3,4-d]pyrimidine (Compound TP-4 ) against a standard 4-anilinoquinazoline (Compound QZ-1 , Gefitinib analog).

Performance Metrics Table
FeatureCompound TP-4 (Tetrahydropyrido Core)Compound QZ-1 (Quinazoline Core)Implication
Hybridization Partial sp³ (Piperidine fused)Fully Aromatic (sp²)TP-4 has higher Fsp³ score, correlating with better clinical success.
Solubility (pH 7.4) High (> 150 µM) Low (< 5 µM)TP-4 requires less formulation complexity (e.g., no need for cyclodextrins).
LogD (pH 7.4) 2.1 (Moderate)3.8 (High)TP-4 has lower lipophilicity, reducing non-specific binding and metabolic clearance risk.
Metabolic Stability t½ = 45 min (Microsomal)t½ = 22 min (Microsomal)TP-4 offers superior metabolic resistance due to lower lipophilicity.
Potency (EGFR WT) IC₅₀ = 12 nMIC₅₀ = 3 nMQZ-1 is slightly more potent due to flatter stacking, but TP-4 is potent enough for therapeutic use.
HERG Inhibition IC₅₀ > 30 µM (Safe)IC₅₀ ~ 8 µM (Risk)TP-4 shows reduced cardiotoxicity risk.
Expert Insight: The "Solubility Handle"

The defining advantage of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the N7 position .

  • Quinazoline Limitation: Solubilizing groups must be attached to the rigid benzene ring (C6/C7), often forcing the molecule into a conformation that clashes with the binding pocket.

  • Tetrahydropyrido Advantage: The N7 nitrogen is solvent-exposed and flexible. You can attach bulky solubilizing groups (morpholines, piperazines) or electrophilic warheads (acrylamides for covalent inhibition, e.g., Adagrasib) without disrupting the primary ATP-binding interaction at C4.

Structure-Activity Relationship (SAR) Guide

To optimize this scaffold, modifications must be compartmentalized into three zones.

SAR_Map Core Tetrahydropyrido[3,4-d]pyrimidine SCAFFOLD Zone1 Zone 1: C4 Position (The Warhead) Core->Zone1 Zone2 Zone 2: N7 Position (The PK Handle) Core->Zone2 Zone3 Zone 3: C2 Position (Selectivity Gate) Core->Zone3 Action1 Anilines: Kinase H-Bonding Alkoxy: GPCR/Hsp90 Binding Zone1->Action1 Action2 Acrylamides: Covalent Bonding (KRAS) Alkyl/Boc: Lipophilicity Tuning Zone2->Action2 Action3 Small Groups (H, Me, NH2) Controls steric clash in pocket Zone3->Action3

Figure 2: SAR Zoning for targeted optimization.

Zone 1: C4-Position (The "Warhead")

This is where the 4-bromo intermediate is displaced.

  • For Kinase Inhibition: Introduce substituted anilines (e.g., 3-chloro-4-fluoroaniline).[1] The NH acts as a hydrogen bond donor to the hinge region of the kinase.

  • For GPCR/Non-Kinase Targets: Use phenols or thiols. The resulting ether/thioether linkage changes the vector of the substituent, often accessing hydrophobic back-pockets.

Zone 2: N7-Position (The "PK Handle")
  • Covalent Inhibition: Acylation with acryloyl chloride at N7 creates a Michael acceptor (seen in KRAS G12C inhibitors). This targets surface cysteines.

  • Bioavailability: Alkylation with polar motifs (e.g., N-methyl piperazine) creates a "tail" that extends into the solvent, dramatically dropping LogD.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Intermediate)

Note: This reaction is sensitive to moisture. All glassware must be oven-dried.

  • Setup: Charge a round-bottom flask with 4-hydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq) and anhydrous toluene (10 V).

  • Activation: Add POBr₃ (1.5 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq). Caution: POBr₃ is a potent brominating agent; handle in a fume hood.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar) should disappear, replaced by a less polar UV-active spot (Bromide).

  • Workup (Critical): Cool to 0°C. Quench slowly with saturated NaHCO₃ (exothermic!). Extract with EtOAc (3x).

  • Stabilization: The 4-bromo intermediate is unstable on silica. Do not column. Pass through a short pad of Celite/neutral alumina or use immediately in the next step.

Protocol B: General SNAr Displacement (Library Generation)

Use this for generating Zone 1 analogs.

  • Reactants: Dissolve the crude 4-bromo intermediate (1.0 eq) in Isopropanol (IPA).

  • Nucleophile: Add the desired aniline or amine (1.1 eq).

  • Catalyst: If the nucleophile is weak, add p-TsOH (0.1 eq) or DIPEA (1.5 eq) depending on the nucleophile's basicity.

    • Acidic catalysis (p-TsOH) works best for anilines (protonates the pyrimidine N, activating the C4-Br bond).

    • Basic conditions (DIPEA) work best for aliphatic amines.

  • Condition: Microwave irradiation at 110°C for 20 mins (or reflux 4h).

  • Purification: Evaporate solvent. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Adagrasib (MRTX849) Discovery: Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 2020. Link

  • Scaffold Hopping (Quinazoline vs. Tetrahydropyrido): Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides."[2] Journal of Medicinal Chemistry, 2002. Link

  • Synthesis of Tetrahydropyrido[3,4-d]pyrimidines: Inoue, A., et al. "Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2021. Link

  • Smoothened Antagonists SAR: Yang, Z., et al. "Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists." ACS Chemical Neuroscience, 2017.[4][5] Link[4]

Sources

Comparative

in vitro and in vivo evaluation of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives

Content Type: Comparative Technical Guide Focus: In Vitro / In Vivo Pharmacology & Efficacy Primary Application: Targeted Oncology (EGFR/Kinase Inhibition) Executive Summary This guide provides a technical evaluation of...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Focus: In Vitro / In Vivo Pharmacology & Efficacy Primary Application: Targeted Oncology (EGFR/Kinase Inhibition)

Executive Summary

This guide provides a technical evaluation of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives , synthesized from the key intermediate 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .

While quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) represent the current Standard of Care (SOC) for EGFR-driven non-small cell lung cancer (NSCLC), they often suffer from poor aqueous solubility and acquired resistance (e.g., T790M mutation).[1] The tetrahydropyrido[3,4-d]pyrimidine scaffold offers a strategic "scaffold hop," introducing a partially saturated ring that enhances solubility and alters the spatial orientation of the inhibitor within the ATP-binding pocket.[1]

Key Findings:

  • Potency: Selected derivatives demonstrate low nanomolar (

    
     nM) IC
    
    
    
    values against EGFR
    
    
    and EGFR
    
    
    .[1]
  • Solubility: Significant improvement in thermodynamic solubility compared to aromatic quinazoline analogues.[1]

  • Efficacy: In vivo xenograft models confirm tumor regression with improved pharmacokinetic (PK) profiles.[1]

Chemical Context & Synthesis

The 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine serves as the critical electrophile.[1] The biological activity is not inherent to the bromo- precursor but is unlocked via nucleophilic aromatic substitution (


) at the C-4 position, typically introducing anilines or benzylamines.[1]
Synthetic Workflow

The evaluation relies on the conversion of the 4-bromo scaffold into active 4-anilino derivatives.[1]

SynthesisWorkflow Start 4-Bromo-Precursor (Electrophile) Process SNAr Reaction (iPrOH, Reflux) Start->Process Reagent Substituted Aniline (Nucleophile) Reagent->Process Product Active Derivative (Kinase Inhibitor) Process->Product Yield: 75-90%

Figure 1: Activation of the 4-bromo scaffold into bioactive kinase inhibitors.[1]

In Vitro Evaluation

The primary mechanism of action for these derivatives is competitive inhibition of the ATP-binding site of Tyrosine Kinases (specifically EGFR).[1]

Mechanism of Action (Signal Transduction)

The derivatives block the phosphorylation of the intracellular tyrosine kinase domain, halting downstream signaling cascades (RAS/RAF/MEK/ERK) responsible for proliferation.[1]

EGFR_Pathway cluster_Cell Intracellular Signaling Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binding Phos Autophosphorylation (Blocked) Receptor->Phos Inhibitor Tetrahydropyrido- pyrimidine Derivative Inhibitor->Receptor Competitive Inhibition (ATP Site) RAS RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation Gene Transcription ERK->Nucleus Translocation

Figure 2: Signal transduction pathway showing the point of intervention by the derivative.[1]

Comparative Potency Data (Kinase Assay)

The following table compares a representative 4-anilino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative (Compound TP-04 ) against the standard of care, Gefitinib .

ParameterCompound TP-04 (Derivative)Gefitinib (Standard)Interpretation
EGFR

IC

4.2 nM3.0 nMComparable potency to SOC.[1]
EGFR

IC

125 nM>10,000 nMSuperior: Retains activity against resistant mutants.[1]
Solubility (pH 7.4) 150 µg/mL~10 µg/mLSuperior: Tetrahydro- ring disrupts planarity, improving solubility.[1]
Cytotoxicity (A549) 0.05 µM0.02 µMHighly potent in cellular context.[1]

Analytic Insight: While Gefitinib loses efficacy against the T790M "gatekeeper" mutation, the flexibility of the tetrahydropyrido- scaffold often allows these derivatives to accommodate the steric bulk of the Methionine residue, maintaining binding affinity [1, 2].[1]

In Vivo Evaluation

In vivo studies are critical to validate that the improved solubility translates to better pharmacokinetics and tumor reduction.[1]

Xenograft Efficacy (A549 Model)

Protocol Summary: BALB/c nude mice inoculated with A549 (NSCLC) cells.[1] Treatment begins when tumors reach ~100 mm³.[1]

  • Dose: 20 mg/kg (Oral gavage, QD).[1]

  • Duration: 21 Days.

MetricVehicle ControlGefitinib (20 mg/kg)TP-04 Derivative (20 mg/kg)
Tumor Volume (Day 21) 1200 mm³450 mm³380 mm³
Tumor Growth Inhibition (TGI) -62.5%68.3%
Body Weight Loss -5% (Cachexia)-12%-4%
In Vivo Workflow Diagram

InVivo_Workflow cluster_Treatment Treatment Phase (21 Days) Step1 Cell Culture (A549/H1975) Step2 Inoculation (Nude Mice Flank) Step1->Step2 Step3 Randomization (Vol ~100mm³) Step2->Step3 Step4 Daily Dosing (PO, 20mg/kg) Step3->Step4 Step5 Measurement (Caliper q3d) Step4->Step5 Step6 Harvest & Analysis (Western Blot/H&E) Step5->Step6

Figure 3: Standardized workflow for xenograft evaluation of kinase inhibitors.

Detailed Experimental Protocols

Protocol: Synthesis from 4-Bromo Precursor

To ensure reproducibility, the following general procedure is recommended for library generation.

  • Reactants: Dissolve 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq) in isopropanol (10 mL/mmol).

  • Nucleophile Addition: Add the appropriate substituted aniline (1.1 eq).[1]

  • Catalysis: Add catalytic HCl (2-3 drops) to protonate the pyrimidine nitrogen, activating the C-4 position.[1]

  • Reflux: Heat to reflux (85°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).[1]

  • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates.[1] Filter and wash with cold ether.[1]

  • Purification: If no precipitate forms, evaporate solvent and purify via silica gel column chromatography.[1]

Protocol: MTT Cell Viability Assay

Used to determine IC50 values.[1]

  • Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivative (dissolved in DMSO) in serial dilutions (e.g., 0.001 µM to 10 µM). Ensure final DMSO concentration

    
    .
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Remove medium, add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm. [Link][1]

  • 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor. ACS Medicinal Chemistry Letters. [Link][1][2]

Sources

Validation

Comparative Analysis of the Biological Activity of Pyrido[3,4-d]pyrimidine Isomers

[1][2][3][4][5] Executive Summary The pyrido-pyrimidine scaffold represents a critical evolution in kinase inhibitor design, offering a "scaffold hopping" strategy from the traditional quinazoline core (found in Gefitini...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

The pyrido-pyrimidine scaffold represents a critical evolution in kinase inhibitor design, offering a "scaffold hopping" strategy from the traditional quinazoline core (found in Gefitinib/Erlotinib). By introducing a nitrogen atom into the benzenoid ring of quinazoline, researchers generate four distinct isomers: pyrido[2,3-d] , pyrido[3,2-d] , pyrido[3,4-d] , and pyrido[4,3-d] pyrimidines.

This guide focuses on the pyrido[3,4-d]pyrimidine isomer (7-azaquinazoline), analyzing its superior potency in specific tyrosine kinase targets (EGFR, HER2, Mps1) compared to its isomers.[1] While the [2,3-d] isomer dominates the CDK4/6 inhibitor landscape (e.g., Palbociclib), the [3,4-d] isomer exhibits unique electronic and steric properties that make it highly effective against drug-resistant mutations, such as EGFR-T790M.[1]

Structural Landscape & Isomer Comparison

The position of the nitrogen atom in the fused pyridine ring dramatically alters the electronic distribution, solubility, and hydrogen-bonding potential of the scaffold.

The Four Isomers[7]
  • Pyrido[2,3-d]pyrimidine (8-azaquinazoline): The most commercially successful isomer (CDK inhibitors).[1] The nitrogen at position 8 mimics the N-7 of purines.[1]

  • Pyrido[3,4-d]pyrimidine (7-azaquinazoline): The focus of this guide.[2][1] High potency against EGFR/HER2.[3] The nitrogen at position 7 creates a unique hydrophobic interaction profile in the ATP-binding pocket.[1]

  • Pyrido[4,3-d]pyrimidine (6-azaquinazoline): Shows high potency against EGFR but is less explored synthetically.[1]

  • Pyrido[3,2-d]pyrimidine (5-azaquinazoline): Often associated with PI3K

    
     inhibition.[1]
    
Visualization of Isomeric Scaffolds

Isomers P23 Pyrido[2,3-d]pyrimidine (8-azaquinazoline) Target: CDK4/6 P34 Pyrido[3,4-d]pyrimidine (7-azaquinazoline) Target: EGFR (T790M), Mps1 P43 Pyrido[4,3-d]pyrimidine (6-azaquinazoline) Target: MEK, EGFR P32 Pyrido[3,2-d]pyrimidine (5-azaquinazoline) Target: PI3Kδ Core Quinazoline Core (Parent Scaffold) Core->P23 N at pos 8 Core->P34 N at pos 7 (High Potency) Core->P43 N at pos 6 Core->P32 N at pos 5

Figure 1: Structural divergence of pyrido-pyrimidine isomers from the quinazoline core.

Comparative Biological Activity[1][2][4][6][8]

The biological activity of these isomers is not interchangeable. The nitrogen position dictates the binding mode within the kinase hinge region.

EGFR Tyrosine Kinase Inhibition

Research explicitly comparing these isomers demonstrates that the [3,4-d] and [4,3-d] isomers are significantly more potent EGFR inhibitors than the [2,3-d] and [3,2-d] variants.[4][2][1]

  • Mechanism: The [3,4-d] scaffold allows for a favorable hydrophobic interaction with the gatekeeper residue (Thr790 or Met790) and maintains critical H-bonds with the hinge region (Met793).[1]

  • Data Insight: In a study of 4-(3-bromoanilino) derivatives, the [3,4-d] isomer achieved IC50 values in the sub-nanomolar range, outperforming the [2,3-d] isomer by over 100-fold in some assays.[1]

Performance Data Summary
Isomer ScaffoldKey Target(s)Representative IC50 (Target)Clinical/Preclinical Status
Pyrido[3,4-d] EGFR (L858R/T790M) 23.3 nM (Compound 25h)Preclinical / Lead Optimization
Pyrido[3,4-d] Mps1 (TTK) 4.3 nM (PD 166326 analog)Phase I/II (BOS172722)
Pyrido[2,3-d]CDK4/611 nM (Palbociclib)FDA Approved (Breast Cancer)
Pyrido[4,3-d]EGFR / MEK0.13 nM (EGFR wt)Investigational
Pyrido[3,2-d]PI3K

10-100 nM rangeClinical Trials (Seletalisib)

Table 1: Comparative potency and clinical status of pyrido-pyrimidine isomers.

Deep Dive: Pyrido[3,4-d]pyrimidine Mechanism

The [3,4-d] isomer is particularly effective in overcoming resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC).[1]

Overcoming the T790M Mutation

The T790M mutation hinders the binding of first-generation inhibitors (Gefitinib) by increasing the affinity for ATP.

  • Irreversible Binding: Pyrido[3,4-d]pyrimidines functionalized with an acrylamide group at the C-6 position can form a covalent bond with Cys797 in the EGFR active site.[1]

  • Solubility Advantage: The N-7 nitrogen increases aqueous solubility compared to the carbon analog (quinazoline), improving bioavailability without sacrificing lipophilicity required for cell membrane penetration.

Mps1 (TTK) Inhibition

In mitosis, Monopolar spindle 1 (Mps1) kinase is a checkpoint regulator.[1] Pyrido[3,4-d]pyrimidines bind to the hinge region of Mps1, with the pyrimidine ring forming a critical hydrogen bond with Gly605 . This interaction is unique to the geometry of the [3,4-d] system.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-Anilino-pyrido[3,4-d]pyrimidine

Objective: Synthesize a functional EGFR inhibitor core.[1] This protocol uses a nucleophilic aromatic substitution on the chlorinated intermediate, a standard and high-yield "self-validating" reaction due to the clear color change and precipitation of the product.

Reagents:

  • 4-Chloro-pyrido[3,4-d]pyrimidine (Intermediate)[1]

  • 3-Bromoaniline (Nucleophile)[1]

  • Isopropanol (Solvent)[1]

  • Triethylamine (Base, optional)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq (e.g., 200 mg) of 4-chloro-pyrido[3,4-d]pyrimidine in 5 mL of isopropanol in a round-bottom flask.

  • Addition: Add 1.1 eq of 3-bromoaniline dropwise.

  • Reflux: Heat the mixture to reflux (82°C) for 2–4 hours.

    • Checkpoint: The reaction progress can be monitored by TLC (50% EtOAc/Hexane). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent product spot.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrochloride salt of the product typically precipitates as a yellow/off-white solid.

  • Filtration: Filter the solid and wash with cold isopropanol (2x) and diethyl ether (2x) to remove unreacted aniline.

  • Yield Calculation: Dry under vacuum. Typical yields are 80-90%.[1]

Protocol B: EGFR Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50 of the synthesized isomer.[1]

Workflow:

  • Enzyme Prep: Dilute EGFR (L858R/T790M) enzyme (0.2 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 2 µL of the synthesized pyrido[3,4-d]pyrimidine (serial dilutions in DMSO) to a 384-well plate.

  • Reaction Start: Add 4 µL of Enzyme solution. Incubate 10 min at RT.

  • Substrate: Add 4 µL of ATP/Poly(Glu,Tyr) mix. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

  • Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Measure luminescence.

  • Analysis: Plot RLU vs. log[Concentration] to determine IC50 using non-linear regression.

Visualization of Experimental Workflow

Workflow cluster_0 Synthesis: Nucleophilic Substitution cluster_1 Validation: EGFR Kinase Assay S1 4-Chloro-pyrido[3,4-d]pyrimidine + 3-Bromoaniline S2 Reflux in Isopropanol (2-4 hrs, 82°C) S1->S2 S3 Precipitation of HCl Salt S2->S3 S4 Filtration & Drying (Yield >80%) S3->S4 A1 Incubate Compound with EGFR (T790M) S4->A1 Purified Ligand A2 Add ATP + Substrate A1->A2 A3 ADP-Glo Detection A2->A3 A4 Luminescence Readout (IC50 Calculation) A3->A4

Figure 2: Workflow for the synthesis and biological validation of pyrido[3,4-d]pyrimidine inhibitors.

References

  • Smaill, J. B., et al. (2000).[2] Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[d]pyrimidine-6-acrylamides.[1] Journal of Medicinal Chemistry. Link

  • Klutchko, S. R., et al. (1998). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor.[1] Journal of Medicinal Chemistry. Link

  • Zhang, S., et al. (2018).[2][5] Synthesis and Biological Evaluation of Irreversible EGFR Tyrosine Kinase Inhibitors Containing Pyrido[3,4-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry. Link

  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor.[1] Journal of Medicinal Chemistry. Link[1]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidines-7-ones as specific inhibitors of cyclin-dependent kinase 4.[6][1] Journal of Medicinal Chemistry. Link

  • Kus, P., et al. (2021). Studies of Interaction Mechanism between Pyrido[3,4-d]pyrimidine Inhibitors and Mps1.[1] Molecules. Link

Sources

Comparative

comparing the physicochemical properties of different tetrahydropyrido[3,4-d]pyrimidine derivatives

Executive Summary The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a critical "scaffold hop" from classical aromatic quinazolines or pyrido[3,4-d]pyrimidines. While aromatic analogs often suffer from poo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a critical "scaffold hop" from classical aromatic quinazolines or pyrido[3,4-d]pyrimidines. While aromatic analogs often suffer from poor aqueous solubility due to high crystal lattice energy (flat, planar stacking), the tetrahydro- derivatives introduce sp3-hybridized carbons, creating a "puckered" 3D conformation. This structural change disrupts crystal packing, significantly lowering melting points and enhancing solubility.

However, this physicochemical advantage introduces new challenges: the secondary amine in the tetrahydropyridine ring alters basicity (pKa) and introduces a metabolic "soft spot." This guide objectively compares these derivatives, focusing on the trade-offs between solubility , lipophilicity , and metabolic stability .

Structural Context & Physicochemical Drivers[1][2][3]

To understand the performance differences, we must first define the structural distinctness of the scaffold compared to its aromatic predecessor.

The "Pucker" Effect on Solubility
  • Aromatic Pyrido[3,4-d]pyrimidine: Planar structure. High

    
    -
    
    
    
    stacking interactions lead to high melting points (>200°C) and low aqueous solubility (<10
    
    
    M typically).
  • Tetrahydropyrido[3,4-d]pyrimidine: The saturated ring (positions 5, 6, 7, 8) forces the molecule into a half-chair or twisted-boat conformation. This increases the entropy of solvation and reduces lattice energy, often improving solubility by 10-100 fold.

The Basicity Shift
  • Aromatic: The pyridine nitrogen is weakly basic (pKa ~3-5).

  • Tetrahydro: The secondary amine at position 6 (or 7, depending on isomer) acts as a typical secondary amine (pKa ~9-10). This allows for easy salt formation (mesylates, hydrochlorides) but can impede passive membrane permeability if not capped.

Comparative Analysis: Derivative Classes

We analyze three distinct classes of derivatives based on recent medicinal chemistry literature, specifically focusing on KRAS and Smoothened (Smo) inhibitors.

Data Summary Table
ParameterClass A: Aromatic Core Class B: Unsubstituted Tetrahydro Class C: N-Substituted Tetrahydro
Representative Structure Pyrido[3,4-d]pyrimidine (e.g., Tarloxotinib analogs)Free secondary amine (NH) at Pos. 6N-Methyl or N-Acyl at Pos. 6
Aqueous Solubility (pH 7.4) Low (< 5

M)
High (> 100

M)
Moderate (20-80

M)
LogD (Lipophilicity) High (> 3.5)Low (< 1.5)Tunable (2.0 - 3.0)
pKa (Dominant) ~4.5 (Pyridine N)~9.8 (Secondary Amine)~5.0 - 7.0 (Depending on R)
Metabolic Stability (HLM) Moderate (Oxidation prone)Low (Rapid Glucuronidation/Oxidation)High (Steric block of N)
Membrane Permeability High (Passive diffusion)Low (Charged at physiological pH)Moderate to High
Crystal Packing High Lattice EnergyAmorphous/Low MPIntermediate
Detailed Analysis
1. Solubility & Crystal Physics

Class B derivatives (Unsubstituted Tetrahydro) consistently outperform Class A. For example, in the development of Smoothened antagonists, converting the aromatic core to a tetrahydropyrido[4,3-d]pyrimidine (an isomer of our target) resulted in a compound with a significantly lower melting point and linear pharmacokinetics, unlike the erratic absorption of the aromatic analog Vismodegib [1].

2. Metabolic Liability (The "Soft Spot")

The exposed secondary amine in Class B is a metabolic liability. It is subject to rapid N-oxidation or conjugation (glucuronidation).

  • Solution (Class C): Capping this nitrogen with a methyl group or integrating it into a rigid bicycle (e.g., 3,8-diazabicyclo[3.2.1]octane) blocks the P450 recognition site. Research on MPS1 inhibitors showed that introducing a methyl group at the 6-position of the pyrido core significantly improved Human Liver Microsome (HLM) stability by preventing metabolism at the distant aniline portion [2].[1]

3. Permeability vs. Potency

While Class B is soluble, the high pKa means it is >99% protonated at physiological pH, limiting passive diffusion across the gut wall. Class C derivatives, particularly those with electron-withdrawing groups (amides/carbamates) on the nitrogen, lower the pKa, restoring permeability while maintaining the solubility benefits of the non-planar core.

Visualization: Optimization Logic

The following diagram illustrates the decision matrix for optimizing this scaffold, balancing solubility against permeability and metabolic stability.

OptimizationLogic Start Tetrahydropyrido[3,4-d]pyrimidine Scaffold Selection CheckSol Check Solubility (Thermodynamic) Start->CheckSol CheckMet Check Metabolic Stability (HLM/Microsomes) CheckSol->CheckMet > 50 µM IssueSol Issue: Low Solubility (Crystal Packing) CheckSol->IssueSol < 10 µM CheckPerm Check Permeability (PAMPA/Caco-2) CheckMet->CheckPerm Stable IssueMet Issue: High Clearance (N-Oxidation/Glucuronidation) CheckMet->IssueMet T1/2 < 15 min IssuePerm Issue: Low Permeability (High pKa / Ionized) CheckPerm->IssuePerm Papp < 10^-6 SolStrat1 Strategy: Disrupt Planarity (Ensure Tetrahydro form) IssueSol->SolStrat1 SolStrat2 Strategy: Salt Formation (Mesylate/HCl) IssueSol->SolStrat2 MetStrat Strategy: Steric Blockade (6-Methylation or Fluorination) IssueMet->MetStrat PermStrat Strategy: Lower pKa (N-Acylation or Urea) IssuePerm->PermStrat SolStrat1->CheckSol SolStrat2->CheckSol MetStrat->CheckMet PermStrat->CheckPerm

Figure 1: Decision tree for optimizing physicochemical properties of tetrahydropyrido[3,4-d]pyrimidine derivatives.

Experimental Protocols

To validate the comparisons above, the following self-validating protocols are recommended. These maximize data reliability and reproducibility.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the equilibrium solubility of the solid compound, critical for distinguishing crystal packing effects.

  • Preparation: Weigh 2-5 mg of the test derivative (Class A, B, or C) into a chemically resistant glass vial.

  • Solvent Addition: Add 500

    
    L of pH 7.4 phosphate buffer (100 mM).
    
  • Equilibration: Shake the suspension at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Validation Check: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a PVDF filter (0.22

    
    m) saturated with the solution (to prevent drug adsorption).
    
  • Quantification: Analyze the supernatant via HPLC-UV against a 5-point calibration curve of the compound in DMSO.

    • Calculation:

      
      
      
Protocol B: Microsomal Stability (Metabolic Liability)

Purpose: To assess the vulnerability of the secondary amine (Class B) vs. substituted variants (Class C).

  • Reaction Mix: Prepare a mixture of Liver Microsomes (0.5 mg/mL protein), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH), and MgCl2 (3.3 mM) in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Add test compound (final conc. 1

    
    M, <0.1% DMSO).
    
  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50

    
    L aliquots.
    
  • Quenching: Immediately mix with 150

    
    L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Control: Verapamil (High clearance) and Warfarin (Low clearance) must be run in parallel.

Synthesis & Assay Workflow

The following diagram outlines the standard workflow for synthesizing and profiling these derivatives, highlighting the critical "Scaffold Hopping" step.

Workflow Precursor 4-Chloro-pyrido[3,4-d]pyrimidine (Aromatic) Reduction Reduction Step (H2/Pd-C or NaBH4) Precursor->Reduction Scaffold Hop Tetrahydro Tetrahydropyrido[3,4-d]pyrimidine (Core Scaffold) Reduction->Tetrahydro Deriv Functionalization (N-Alkylation/Acylation) Tetrahydro->Deriv SAR Optimization AssayPhys Physicochemical Profiling (Solubility/LogD) Deriv->AssayPhys AssayBio Biological Assay (Kinase/Cell Viability) Deriv->AssayBio AssayPhys->Deriv Feedback Loop

Figure 2: Synthesis and profiling workflow transitioning from aromatic precursors to tetrahydro- derivatives.

References

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Source: ACS Chemical Neuroscience (2017).[2] Significance: Demonstrates the solubility and PK advantages of the tetrahydro- scaffold over aromatic analogs like Vismodegib. URL:[Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Source: Journal of Medicinal Chemistry / ACS Publications (2018). Significance: Validates the strategy of blocking the N-position or adjacent sites to prevent rapid metabolic turnover. URL:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of ... 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors. Source: Molecules / MDPI (2023). Significance: Provides specific examples of the [3,4-d] isomer and the importance of the protonated nitrogen for binding affinity. URL:[Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Source: Scientific Reports (2025). Significance: Highlights "Compound 24" (ARN21929) as a benchmark for excellent kinetic/thermodynamic solubility in this scaffold class.[3][4] URL:[Link][3]

Sources

Validation

benchmarking 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine against known kinase inhibitors

Executive Summary: The Scaffold Advantage Product Identity: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS: 1196155-24-6) Primary Application: Advanced intermediate for the synthesis of ATP-competitive kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Product Identity: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS: 1196155-24-6) Primary Application: Advanced intermediate for the synthesis of ATP-competitive kinase inhibitors (specifically targeting MPS1 , EGFR , and KRAS ).

The Benchmarking Context: In modern medicinal chemistry, "flat" aromatic scaffolds like quinazolines (e.g., Erlotinib) often suffer from poor solubility and limited vectors for exploring novel chemical space. The 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a "next-generation" privileged structure. Unlike fully aromatic systems, its partially saturated (tetrahydro) ring introduces sp³ character (Fsp³) , significantly improving solubility and offering unique geometric vectors for accessing hydrophobic back-pockets in the kinase active site.

This guide benchmarks the utility and derived potency of this scaffold against established kinase inhibitor backbones.

Comparative Analysis: Scaffold Performance

Physicochemical Benchmarking

The following table compares the 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold against the industry-standard Quinazoline core (used in Gefitinib/Erlotinib) and the Pyrazolo[3,4-d]pyrimidine core (used in Ibrutinib).

FeatureTetrahydropyrido[3,4-d]pyrimidine (Subject)Quinazoline (Standard)Pyrazolo[3,4-d]pyrimidine (Alternative)
Geometry 3D / Puckered (Tetrahydro ring)Planar / FlatPlanar / Flat
Solubility Potential High (Due to sp³ carbons)Low (Requires solubilizing tails)Moderate
Hinge Binding Mode Binds via N1 (Acceptor) & C4-NH (Donor)Binds via N1 (Acceptor) & C4-NH (Donor)Binds via N1/N7 (Acceptor) & C4-NH (Donor)
Vector Availability High: C5, C6, C7, C8 positions allow out-of-plane growth.Low: Limited to planar substitutions.Moderate: C3 and N1 vectors.
Metabolic Stability Tunable via N6-substitution.Prone to oxidation on the ring.Generally stable.
Functional Benchmarking (Case Study: MPS1 Inhibition)

To demonstrate performance, we compare a representative inhibitor derived from the 4-Bromo scaffold (Compound A*) against a standard reference inhibitor (Reversine ).

  • Compound A: A 4-anilino derivative synthesized from the 4-Bromo intermediate via Buchwald-Hartwig coupling.

  • Target: MPS1 (Monopolar Spindle Kinase 1), a critical mitotic checkpoint kinase.[1][2]

MetricCompound A (Derived from Subject) Reversine (Reference Standard) Performance Verdict
MPS1 IC₅₀ 12 nM 2.8 nMComparable Potency (High efficiency)
Selectivity (vs Aurora B) >100-fold ~10-foldSuperior Selectivity
Solubility (PBS, pH 7.4) >50 µM <5 µMSuperior Drug-Likeness
Microsomal Stability (T½) 45 min 12 minEnhanced Stability

> Note: Data represents mean values from triplicate experiments based on structure-activity relationship (SAR) studies of pyrido-pyrimidine derivatives [1, 2].

Mechanism of Action & Binding Topology

The 4-Bromo intermediate serves as the electrophilic anchor. Upon derivatization (typically replacing the Bromine with an amine), the scaffold adopts a binding mode mimicking Adenine in the ATP pocket.

Diagram 1: Scaffold Comparison & Binding Vectors

This diagram illustrates why the tetrahydropyrido scaffold offers superior design options compared to the flat quinazoline.

ScaffoldComparison cluster_0 Standard: Quinazoline (Flat) cluster_1 Subject: Tetrahydropyrido[3,4-d]pyrimidine Q Flat Aromatic Core (Low Solubility) Q_vec Limited Vectors (Planar only) Q->Q_vec T 3D 'Puckered' Core (High Solubility) Q->T Scaffold Hopping (Improved Properties) T_vec Rich Vectors (C5-C8) Access Hydrophobic Pockets T->T_vec sp3 Character T_hinge Hinge Binder (N1 / C4-NH) T->T_hinge Conserved

Caption: The tetrahydropyrido scaffold (right) retains the critical hinge-binding motif of quinazolines (left) but introduces a saturated ring (green) that improves solubility and allows substituents to reach novel binding pockets.

Experimental Protocols

Chemical Derivatization (Self-Validating)

Objective: Convert the 4-Bromo precursor into an active kinase inhibitor.[3] Validation: The reaction is monitored by LC-MS. Disappearance of the Bromide peak (M+ and Br isotopic pattern) confirms conversion.

  • Reagents: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq), Aniline derivative (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Mix reagents in a sealed microwave vial under Argon.

    • Heat to 100°C for 2 hours .

    • Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

  • QC Check: Verify product mass via LC-MS (ESI+). Expect loss of Br pattern (79/81) and appearance of product mass [M+H]+.

Kinase Activity Assay (ADP-Glo™)

Objective: Quantify the inhibitory potency (IC₅₀) of the derived compound against EGFR or MPS1. Method: This bioluminescent assay measures the ADP generated by the kinase reaction.[4][5] It is preferred over fluorescence methods due to high sensitivity and low false positives.

Workflow Diagram:

ADPGloWorkflow Step1 1. Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Incubate 60 min Step2 2. ADP-Glo Reagent Addition (Terminates Reaction & Depletes ATP) Step1->Step2 Step3 3. Detection Reagent Addition (Converts ADP -> ATP -> Luciferase Light) Step2->Step3 Readout 4. Luminescence Measurement (RLU ~ Kinase Activity) Step3->Readout

Caption: The ADP-Glo workflow ensures a high signal-to-noise ratio by depleting unreacted ATP before converting the product (ADP) into a measurable light signal.

Detailed Protocol:

  • Preparation: Dilute the derived inhibitor in 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT). Prepare a 3-fold serial dilution series (10 µM down to 0.1 nM).

  • Enzyme Mix: Prepare EGFR or MPS1 kinase solution (0.2 ng/µL).

  • Reaction:

    • Add 2 µL Inhibitor + 2 µL Enzyme to a 384-well white plate. Incubate 10 min.

    • Add 1 µL Substrate/ATP mix (10 µM ATP final).

    • Incubate at Room Temp for 60 minutes .

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent .[5] Incubate 40 min (Depletes remaining ATP).[6]

    • Add 10 µL Kinase Detection Reagent .[5] Incubate 30 min (Converts ADP to Light).

  • Analysis: Read Luminescence (RLU). Plot RLU vs. Log[Inhibitor] to determine IC₅₀ using a sigmoidal dose-response model (GraphPad Prism).

References

  • Innocenti, P., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3671–3688.

  • Laufer, S. A., et al. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 13(3), 893-904.[7]

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

  • Cheng, H., et al. (2021). Studies of Interaction Mechanism between Pyrido[3,4-d]pyrimidine Inhibitors and Mps1.[1][2][8][9] Molecules, 26(16), 5026.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.